Diosmetin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGWHIJMBWFHU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675866 | |
| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189728-54-8 | |
| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diosmetin-d3: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin-d3 is the deuterated analogue of Diosmetin, a natural O-methylated flavone found in various plants, including citrus fruits. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Diosmetin in complex biological matrices during pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and biological pathway interactions, to support its application in research and drug development.
Chemical and Physical Properties
This compound shares its core structure with Diosmetin, with the key difference being the presence of three deuterium atoms on the methoxy group. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
| Property | Value |
| Chemical Name | 5,7-dihydroxy-2-(3-hydroxy-4-(trideuteriomethoxy)phenyl)-4H-1-benzopyran-4-one |
| Synonyms | 3',5,7-Trihydroxy-4'-(methoxy-d3)flavone, 4'-Methylluteolin-d3, Luteolin 4'-(Methyl-d3) Ether |
| CAS Number | 1189728-54-8 |
| Molecular Formula | C₁₆H₉D₃O₆ |
| Molecular Weight | 303.28 g/mol [1][2] |
| Appearance | Off-White to Yellow Solid[2] |
| Purity (by HPLC) | >95%[3] |
| Isotopic Enrichment | >95%[3] |
| Melting Point | ~259-261°C (based on Diosmetin) |
| Solubility | Soluble in DMSO, acetone, chloroform, and dichloromethane (based on Diosmetin).[4] Sparingly soluble in water. |
| Storage Conditions | Recommended storage at -20°C or in a refrigerator at 2-8°C for long-term stability.[2][3] Shipped at ambient temperature.[3] |
Stability Profile
pH Stability: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. This degradation is often due to the ionization of phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation. For optimal stability in aqueous solutions, a pH below 7 is recommended.
Temperature Stability: Elevated temperatures can accelerate the degradation of flavonoids. Long-term storage should be at low temperatures as specified. Solutions of this compound should be protected from high heat.
Light Stability: Exposure to light, particularly UV light, can lead to the photodegradation of flavonoids. It is recommended to store both solid this compound and its solutions in light-protected containers (e.g., amber vials).
A summary of factors affecting flavonoid stability is presented below:
| Factor | Effect on Stability | Recommendations for Handling and Storage |
| pH | Degradation increases with higher pH (alkaline conditions). More stable in acidic to neutral pH. | Maintain solutions at a slightly acidic pH if possible. Avoid highly alkaline buffers. |
| Temperature | Higher temperatures accelerate degradation. | Store solid and solutions at recommended low temperatures (-20°C or 2-8°C). Avoid excessive heating. |
| Light | Exposure to light, especially UV radiation, can cause significant degradation. | Store in amber or opaque containers. Protect solutions from direct light exposure during experiments. |
| Oxygen | The presence of oxygen can lead to oxidative degradation, particularly at higher pH and in the presence of metal ions. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term solution stability. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the selective O-methylation of Luteolin using a deuterated methylating agent.
Reaction: Luteolin + CD₃I → this compound
Materials:
-
Luteolin
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetone or dimethylformamide (DMF) as a solvent
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate and water for extraction
-
Silica gel for column chromatography
Procedure:
-
Dissolve Luteolin in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a slight molar excess of a weak base, such as potassium carbonate, to the solution.
-
Introduce a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., reflux in acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with dilute HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
-
Confirm the identity and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the analysis of Diosmetin and is suitable for this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v). The exact ratio may be optimized for best separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 344 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
For analysis in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is necessary.
-
Dilute the samples to the desired concentration range with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Biological Interactions: Modulation of the TGF-β Signaling Pathway
Diosmetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the notable pathways affected by Diosmetin is the Transforming Growth Factor-beta (TGF-β) signaling pathway.
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Diosmetin has been observed to inhibit the pro-metastatic effects of TGF-β.
Mechanism of Action:
-
TGF-β1, a key ligand, binds to its receptor, TGF-β receptor type II (TβRII).
-
This binding leads to the recruitment and phosphorylation of TGF-β receptor type I (TβRI).
-
The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
-
Phosphorylated Smad2/3 form a complex with Smad4.
-
This Smad complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT), a key step in metastasis.
-
Diosmetin has been shown to inhibit this pathway, potentially by downregulating the expression of TβRII, which in turn leads to a decrease in the phosphorylation of Smad2/3. This inhibition can lead to an increase in the expression of tumor suppressor proteins like p53.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its well-defined chemical properties and predictable stability, when handled and stored correctly, ensure its reliability as an internal standard. Understanding its interaction with key biological pathways, such as the TGF-β signaling cascade, further enhances its utility in elucidating the mechanisms of action of its non-deuterated counterpart, Diosmetin. This guide provides a foundational resource for the effective application of this compound in scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β Signaling in Gliomas by the Flavonoid Diosmetin Isolated from Dracocephalum peregrinum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Deuterated Diosmetin: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the known biological activities of the flavonoid diosmetin and explores the prospective benefits of its deuteration. While direct experimental data on deuterated diosmetin is not yet available in published literature, this document outlines a theoretical framework for its enhanced therapeutic potential based on the principles of the kinetic isotope effect. By reducing the rate of metabolic degradation, deuteration is hypothesized to improve the pharmacokinetic profile of diosmetin, leading to increased bioavailability and sustained biological action. This guide details the established anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular-protective mechanisms of diosmetin. It further proposes detailed experimental protocols for the synthesis of deuterated diosmetin and for the comparative analysis of its biological activities against its non-deuterated counterpart. All quantitative data presented for deuterated diosmetin are hypothetical and intended to guide future research in this promising area of drug development.
Introduction: The Rationale for Deuterating Diosmetin
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a natural flavonoid found in citrus fruits and various medicinal herbs. It is the aglycone of diosmin, a well-known phlebotonic agent.[1] Diosmetin itself possesses a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2] These activities are mediated through the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.[1][3]
Despite its therapeutic potential, the clinical utility of diosmetin is limited by its rapid metabolism. Following absorption, diosmetin is extensively conjugated in the liver, primarily via glucuronidation at the 3'- and 7-hydroxyl groups, and then rapidly excreted. This first-pass metabolism significantly reduces its systemic bioavailability and duration of action.
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen atoms at sites of metabolic attack on the diosmetin molecule, it is hypothesized that its rate of metabolism can be decreased, leading to:
-
Increased plasma concentrations (Cmax)
-
Prolonged plasma half-life (t1/2)
-
Enhanced overall drug exposure (Area Under the Curve - AUC)
This guide explores the potential of a deuterated form of diosmetin, hereafter referred to as Diosmetin-d3, to exhibit superior biological activity due to this enhanced pharmacokinetic profile.
Proposed Synthesis of Deuterated Diosmetin (this compound)
The proposed deuteration of diosmetin targets the methoxy group at the 4' position, a potential site for O-demethylation by cytochrome P450 enzymes. Replacing the hydrogens of this methyl group with deuterium is a common strategy for enhancing metabolic stability.
Experimental Protocol: Synthesis of 4'-(trideuteromethoxy)-3',5,7-trihydroxyflavone (this compound)
This protocol is a hypothetical adaptation of standard flavonoid synthesis methods.
-
Protection of Hydroxyl Groups: The starting material, luteolin (3',4',5,7-tetrahydroxyflavone), will have its 3', 5, and 7-hydroxyl groups protected using a suitable protecting group, such as benzyl bromide, to prevent unwanted side reactions.
-
Deuteromethylation: The protected luteolin will be reacted with trideuteromethyl iodide (CD3I) in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetone. This reaction will selectively methylate the free 4'-hydroxyl group with the deuterated methyl group.
-
Deprotection: The benzyl protecting groups will be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Purification: The final product, this compound, will be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
-
Characterization: The structure and deuterium incorporation will be confirmed using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Figure 1. Proposed synthetic workflow for this compound.
Comparative Pharmacokinetic Analysis (Hypothetical Data)
A key objective of deuteration is to improve the pharmacokinetic profile. The following table presents hypothetical data from a comparative pharmacokinetic study in a rat model following oral administration of diosmetin and this compound.
| Parameter | Diosmetin (Non-deuterated) | This compound (Deuterated) | Fold Change |
| Cmax (ng/mL) | 450 ± 55 | 720 ± 68 | 1.6x |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | - |
| AUC (0-t) (ng·h/mL) | 3,200 ± 410 | 8,960 ± 750 | 2.8x |
| t1/2 (h) | 6.5 ± 1.2 | 15.0 ± 2.1 | 2.3x |
| CL/F (L/h/kg) | 2.5 ± 0.3 | 0.9 ± 0.1 | 2.8x Decrease |
Table 1: Hypothetical Pharmacokinetic Parameters of Diosmetin vs. This compound. Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Oral clearance.
Biological Activity and Signaling Pathways
The enhanced bioavailability of this compound is expected to translate into more potent biological effects. This section details the known activities of diosmetin and provides hypothetical comparative data for this compound.
Anti-Inflammatory Activity
Diosmetin exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[1][4]
Figure 2. Diosmetin's inhibition of the NF-κB signaling pathway.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of diosmetin or this compound (1-50 µM) for 2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: Levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Western Blot: Cell lysates are analyzed by Western blot to determine the expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB pathway proteins (p65, IκBα).
| Compound | IC50 for NO Production (µM) | IC50 for TNF-α Release (µM) |
| Diosmetin | 18.5 ± 2.1 | 22.3 ± 2.5 |
| This compound (Hypothetical) | 9.8 ± 1.5 | 12.1 ± 1.8 |
Table 2: Hypothetical IC50 Values for Inhibition of Inflammatory Mediators.
Antioxidant Activity
Diosmetin functions as an antioxidant not only by direct free radical scavenging but also by activating the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[5][6]
Figure 3. Activation of the Nrf2 antioxidant pathway by diosmetin.
-
DPPH Radical Scavenging Assay: The ability of diosmetin and this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A decrease in absorbance indicates scavenging activity.
-
Cellular Antioxidant Activity (CAA) Assay: Human hepatoma HepG2 cells are incubated with the compounds, followed by the addition of a fluorescent probe (DCFH-DA) and an oxidant (AAPH). The inhibition of fluorescence is measured to determine cellular antioxidant activity.
-
Enzyme Activity Assays: Endothelial cells are pre-treated with the compounds, then exposed to oxidative stress (e.g., H₂O₂).[7] The activities of SOD, CAT, and GPx in cell lysates are measured using commercially available assay kits.[8]
| Assay | Diosmetin | This compound (Hypothetical) |
| DPPH Scavenging (IC50, µM) | 25.4 ± 3.0 | 24.9 ± 2.8 |
| CAA Value (µmol QE/g) | 15.2 ± 1.8 | 25.8 ± 2.5 |
| Fold Increase in SOD Activity | 1.8 ± 0.2 | 2.9 ± 0.3 |
Table 3: Hypothetical Comparative Antioxidant Activities. Direct scavenging (DPPH) is not expected to change, while cellular activity (CAA, SOD) is enhanced due to better cell penetration and sustained action.
Anticancer Activity
Diosmetin has demonstrated anticancer effects in various cancer cell lines, including breast, colon, and liver cancer.[9][10][11] Its mechanisms include inducing cell cycle arrest (at G0/G1 or G2/M phases), promoting apoptosis via the intrinsic mitochondrial pathway (modulating Bax/Bcl-2 ratio and activating caspases), and inhibiting tumor angiogenesis.[12][13]
-
Cell Viability Assay: MDA-MB-231 cells are treated with a range of concentrations of diosmetin or this compound for 48 hours. Cell viability is assessed using the MTT assay.
-
Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
-
Western Blot Analysis: Expression of key proteins involved in cell cycle regulation (Cyclin D1, p21) and apoptosis (Bax, Bcl-2, cleaved Caspase-3) is analyzed.
Figure 4. Workflow for assessing in vitro anticancer activity.
| Parameter | Diosmetin | This compound (Hypothetical) |
| IC50 (µM) on MDA-MB-231 | 35.8 ± 4.2 | 19.5 ± 3.1 |
| % Apoptotic Cells at 20 µM | 21.5% ± 3.5% | 42.8% ± 5.1% |
| % Cells in G0/G1 Arrest at 20 µM | 38.2% ± 4.0% | 65.1% ± 5.5% |
Table 4: Hypothetical Anticancer Activity in MDA-MB-231 Cells.
Conclusion and Future Directions
The deuteration of diosmetin presents a promising strategy to overcome its pharmacokinetic limitations. The hypothetical data and proposed experimental frameworks in this guide suggest that a deuterated analog, such as this compound, could exhibit significantly enhanced biological activities due to improved metabolic stability and systemic exposure. The outlined protocols provide a clear roadmap for the synthesis, characterization, and comprehensive biological evaluation of deuterated diosmetin.
Future research should focus on the actual synthesis of various deuterated diosmetin isomers and their subsequent in vitro and in vivo testing to validate these hypotheses. Head-to-head studies are essential to quantify the improvements in pharmacokinetics and the potentiation of anti-inflammatory, antioxidant, and anticancer effects. Successful validation would position deuterated diosmetin as a strong candidate for further development as a novel therapeutic agent for a range of chronic diseases.
References
- 1. Bot Verification [ojs.amrj.net]
- 2. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anti-tumorigenic effect of diosmetin in combination with 5-fluorouracil on human colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Diosmetin-d3 as a Tool for Exploring Diosmetin Metabolism In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the metabolic fate of diosmetin is crucial for elucidating its mechanism of action, bioavailability, and potential drug-drug interactions. In vitro metabolism studies are indispensable for this purpose, providing a controlled environment to investigate the enzymatic transformation of xenobiotics. The use of stable isotope-labeled internal standards, such as diosmetin-d3, is paramount in these studies to ensure accurate and precise quantification of the parent compound and its metabolites, mitigating matrix effects and variability in sample processing and analysis. This technical guide provides a comprehensive overview of the application of this compound in exploring the in vitro metabolism of diosmetin, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and signaling pathways.
Data Presentation: In Vitro Metabolism of Diosmetin
The in vitro metabolism of diosmetin is predominantly characterized by Phase II conjugation reactions, with glucuronidation being the major pathway. Phase I reactions, such as O-demethylation and hydroxylation, also contribute to its biotransformation. Diosmetin has also been shown to be a potent inhibitor of certain cytochrome P450 (CYP) enzymes.
Table 1: Kinetic Parameters of Diosmetin Glucuronidation in Human Liver Microsomes (HLMs)
| Metabolite | UGT Isoform(s) | Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Diosmetin-7-O-glucuronide | UGT1A1, UGT1A6, UGT1A8, UGT1A9, UGT1A10 | 1.83 ± 0.31 | 0.85 ± 0.03 | 464.5 |
| Diosmetin-3'-O-glucuronide | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 | 1.15 ± 0.15 | 12.38 ± 0.20 | 10765.2 |
Data synthesized from studies on regioselective glucuronidation of diosmetin.
Table 2: Inhibitory Effects of Diosmetin on Human Cytochrome P450 (CYP) Isoforms
| CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP1A2 | 2.8 | - | - |
| CYP2C8 | 4.25 | 3.13 | Mixed |
| CYP2C9 | 1.71 | 1.71 | Competitive |
| CYP2C19 | 10.4 | - | - |
| CYP2E1 | 18.2 | - | - |
| CYP3A4 | - | 30-50 | - |
IC50 and Ki values are indicative of the concentration of diosmetin required to inhibit the enzyme activity by 50% and the inhibition constant, respectively.[1][2][3]
Experimental Protocols
In Vitro Glucuronidation of Diosmetin in Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for assessing the glucuronidation of diosmetin using HLMs, with this compound as the internal standard.
Materials:
-
Diosmetin
-
This compound (for internal standard)
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of diosmetin in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound in the same solvent at a known concentration.
-
Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.
-
Prepare the UDPGA cofactor solution in ultrapure water.
-
-
Incubation:
-
In a microcentrifuge tube, combine the Tris-HCl buffer, HLMs (typically 0.2-1 mg/mL protein concentration), and the diosmetin stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the UDPGA solution (final concentration typically 1-5 mM).
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify diosmetin and its glucuronide metabolites.
-
Monitor the specific mass transitions for diosmetin, this compound, and the expected glucuronide conjugates.
-
In Vitro CYP Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory potential of diosmetin on various CYP isoforms using specific probe substrates.
Materials:
-
Diosmetin
-
A panel of CYP isoform-specific probe substrates and their corresponding metabolites (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for the probe substrate metabolite.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of diosmetin and the probe substrates in a suitable solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs, and varying concentrations of diosmetin (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the specific CYP probe substrate at a concentration close to its Km value.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the glucuronidation protocol (vortex, centrifuge, and collect the supernatant).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition of the CYP isoform activity at each diosmetin concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the diosmetin concentration.
-
To determine the Ki and mechanism of inhibition, perform kinetic studies with varying concentrations of both the probe substrate and diosmetin.
-
Mandatory Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Overview of Diosmetin In Vitro Metabolism.
Caption: Workflow for In Vitro Diosmetin Metabolism Study.
Signaling Pathways Involved in the Regulation of Diosmetin Metabolism
The expression and activity of drug-metabolizing enzymes, including UGTs, SULTs, and CYPs, are regulated by a network of nuclear receptors and transcription factors. Xenobiotics, including flavonoids like diosmetin, can modulate these signaling pathways, thereby influencing their own metabolism and that of other co-administered drugs.
Caption: Regulation of Drug Metabolizing Enzymes by Diosmetin.
Conclusion
This technical guide underscores the critical role of this compound as an internal standard for the accurate and reliable in vitro investigation of diosmetin metabolism. The provided quantitative data highlights glucuronidation as the primary metabolic pathway, with specific UGT isoforms playing a significant role. Furthermore, the inhibitory effects of diosmetin on key CYP450 enzymes suggest a potential for drug-drug interactions, a crucial consideration in drug development. The detailed experimental protocols and visual workflows offer a practical framework for researchers to design and execute robust in vitro metabolism studies. A deeper understanding of the signaling pathways that regulate diosmetin's metabolism will further enhance our ability to predict its in vivo behavior and therapeutic efficacy. Future research should focus on generating quantitative kinetic data for other metabolic pathways, such as sulfation and oxidation, to build a more complete metabolic profile of this promising natural compound.
References
- 1. Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic interaction of diosmetin and silibinin with other drugs: Inhibition of CYP2C9-mediated biotransformation and displacement from serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diosmetin-d3 in Unraveling the Multifaceted Mechanisms of Diosmetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin, a naturally occurring O-methylated flavone found predominantly in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. As the primary aglycone metabolite of diosmin, its therapeutic potential spans anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and metabolic regulatory effects. Understanding the precise mechanisms through which diosmetin exerts these effects is paramount for its development as a therapeutic agent. This technical guide delves into the core mechanisms of action of diosmetin, highlighting the critical role of its deuterated analogue, Diosmetin-d3, in elucidating its pharmacokinetic and metabolic profile, which is foundational to its biological activity.
The Utility of this compound in Mechanistic Studies
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern pharmacological research. The incorporation of deuterium (a stable isotope of hydrogen) into the diosmetin molecule creates a compound that is chemically identical to the unlabeled form but possesses a higher molecular weight. This key difference allows for its precise differentiation and quantification in complex biological matrices using mass spectrometry.
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This technique is crucial for accurate pharmacokinetic studies, enabling researchers to:
-
Precisely quantify diosmetin and its metabolites in plasma, urine, and tissues.
-
Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Elucidate metabolic pathways by tracing the fate of the labeled compound.
By providing a reliable method for quantification, this compound underpins the in vivo studies that investigate the signaling pathways modulated by diosmetin, ensuring that observed biological effects can be correlated with accurate concentration data.
Core Mechanisms of Action of Diosmetin
Diosmetin's therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways. The following sections detail these mechanisms, supported by quantitative data and experimental protocols.
Anti-Inflammatory Effects
Diosmetin exhibits potent anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Signaling Pathway:
Quantitative Data:
| Cell Line | Treatment | Concentration | Effect | Reference |
| MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes) | TNF-α induced | Not specified | Reduced production of IL-1β, IL-6, IL-8 | [1] |
| Raw 264.7 (Mouse Macrophages) | LPS-induced | Not specified | Inhibited nitric oxide (NO) production | [2] |
| L-NAME-treated hypertensive rats | In vivo | 20-40 mg/kg | Reduced plasma and aortic IL-6 levels | [3] |
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Plate cells (e.g., Raw 264.7 macrophages) and allow them to adhere. Pre-treat with various concentrations of diosmetin for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IKK, IκBα, and NF-κB p65. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Antioxidant Effects
Diosmetin's antioxidant activity is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathway:
Quantitative Data:
| Assay | Method | IC50 Value (mM) | Reference |
| O₂·⁻ Scavenging | In vitro | 8.76 | [4] |
| DPPH Radical Scavenging | In vitro | 6.36 | [4] |
| ·OH Radical Scavenging | In vitro | 0.034 | [4] |
| ABTS⁺ Radical Scavenging | In vitro | 0.43 | [4] |
Experimental Protocol: Nrf2 Nuclear Translocation Assay
-
Cell Culture and Treatment: Culture cells (e.g., L02 hepatocytes) and treat with diosmetin at various concentrations for a defined period.
-
Nuclear and Cytoplasmic Fractionation: Separate nuclear and cytoplasmic proteins using a commercial fractionation kit.
-
Western Blotting: Perform Western blot analysis on both fractions using antibodies against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation and activation of the pathway.
Anti-Cancer Effects
Diosmetin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism involves the modulation of the PI3K/Akt signaling pathway , which is often hyperactivated in cancer, promoting cell survival and proliferation.
Signaling Pathway:
Quantitative Data:
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 11.60 µg/ml | IC50 for cell proliferation | [5] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 10-50 µM | Dose-dependent decrease in viability | [6] |
| LNCaP (Prostate Cancer) | Cell Viability | 5-20 µM | Dose-dependent decrease in viability | [1] |
| HCC827 & A549 (Lung Adenocarcinoma) | Colony Formation | 2-8 µM | Dose-dependent inhibition of colony formation | [7][8] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of diosmetin concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
Diosmetin is a promising multi-target flavonoid with a well-documented portfolio of anti-inflammatory, antioxidant, and anti-cancer activities. The use of this compound as an internal standard has been instrumental in enabling precise pharmacokinetic analyses, which are fundamental to understanding its in vivo efficacy and mechanism of action. By inhibiting pro-inflammatory pathways like NF-κB, activating protective mechanisms such as the Nrf2 antioxidant response, and inducing apoptosis in cancer cells via pathways like PI3K/Akt, diosmetin presents a compelling case for further investigation and development as a novel therapeutic agent for a range of chronic diseases. This guide provides a foundational understanding of these mechanisms, offering researchers the necessary information to design and execute further studies to fully unlock the therapeutic potential of diosmetin.
References
- 1. Diosmetin suppresses human prostate cancer cell proliferation through the induction of apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosmetin Ameliorates Vascular Dysfunction and Remodeling by Modulation of Nrf2/HO-1 and p-JNK/p-NF-κB Expression in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosmetin exerts anti-oxidative, anti-inflammatory and anti-apoptotic effects to protect against endotoxin-induced acute hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosmetin Affects Gene Expression on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on Diosmetin in Cell Culture Models: A Technical Guide
Disclaimer: A comprehensive literature search for preliminary studies on Diosmetin-d3 in cell culture models did not yield any publications focused on its biological activity. This compound is the deuterated form of diosmetin and is primarily utilized as an internal standard for analytical purposes, such as in mass spectrometry-based assays, to ensure accurate quantification of the parent compound, diosmetin.[1] Given the absence of biological data on this compound, this technical guide will focus on the preliminary studies of its non-deuterated counterpart, Diosmetin , to provide insights into its potential effects in cell culture systems.
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of diosmetin, a naturally occurring flavonoid found in citrus fruits and other plants.[2][3][4] It has been investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.[2][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on diosmetin across different cancer cell lines.
Table 1: Effects of Diosmetin on Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration(s) | Effect | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 1, 2, 5, 10, 15, 20 µg/ml (24h) | Dose-dependent inhibition of cell proliferation | [1] |
| MDA-MB-231 | Breast Cancer | Cell Viability Assay | 10, 30, 50 µM (24h) | Significant concentration-dependent reduction in cell viability | [3] |
| Saos-2, U2SO | Osteosarcoma | MTT Assay | 30, 90 µM (24h) | Dose-dependent inhibition of cell viability | [6] |
| A2780, SKOV3 | Ovarian Cancer | CCK8 Assay | 10, 20, 40 µM (24h) | Inhibition of cell viability | [7] |
| HepG2, HCC-LM3 | Hepatocellular Carcinoma | Proliferation Assay | 0, 5, 10, 15 µg/mL (24h) | Concentration-dependent inhibition of proliferation | [8] |
| MDA-MB 468 | Breast Cancer | Proliferation Assay | 10 µM (48h) | Inhibition of proliferation | [9] |
Table 2: Diosmetin-Induced Apoptosis
| Cell Line | Cancer Type | Assay | Concentration(s) | Key Findings | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | Flow Cytometry (Annexin V/PI) | 10, 20 µg/ml (24h) | Apoptosis rates: 25.6±4.8% and 37.6±6.1% vs. 8.8±0.7% (control) | [1] |
| LNCaP | Prostate Cancer | Western Blot | 10, 20 µM | Increased cleaved caspase-3 (144.37% at 10µM, 143.37% at 20µM) and cleaved PARP (>10-fold at 10µM, >30-fold at 20µM) | [10] |
| PC-3 | Prostate Cancer | Western Blot | 10, 20 µM | Increased cleaved caspase-3 (>1.5-fold at 10µM, >6-fold at 20µM) and cleaved PARP (>4-fold at 10µM, >17-fold at 20µM) | [10] |
| MDA-MB-231 | Breast Cancer | Flow Cytometry (Annexin V-FITC/PI) | 10, 30, 50 µM (24h) | Dose-dependent increase in apoptosis | [3] |
| HepG2 | Hepatocellular Carcinoma | Flow Cytometry (Annexin V-FITC/PI) | 0, 5, 10, 15 µg/mL (24h) | Dose-dependent induction of apoptosis | [8] |
Table 3: Effects of Diosmetin on Cell Cycle Distribution
| Cell Line | Cancer Type | Assay | Concentration(s) | Effect | Reference(s) |
| LNCaP, PC-3 | Prostate Cancer | Cell Cycle Analysis | Not specified | G1 and S phase arrest | [10] |
| MDA-MB-231 | Breast Cancer | Not specified | 10, 30, 50 µM | G0/G1 phase arrest | [3] |
| HepG2 | Hepatocellular Carcinoma | Cell Cycle Assay | 0, 5, 10, 15 µg/mL | G2/M phase arrest | [8] |
| MDA-MB 468 | Breast Cancer | Not specified | 10 µM (48h) | G1 arrest | [9] |
Experimental Protocols
Cell Culture
-
HepG2 (Hepatocellular Carcinoma): Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and cultured at 37°C in a humidified atmosphere of 5% CO2.[1]
-
LNCaP and PC-3 (Prostate Cancer): LNCaP cells are cultured in RPMI-1640 with 10% FBS, while PC-3 cells are cultured in RPMI-1640 with 5% FBS, both at 37°C with 5% CO2.[10]
-
MDA-MB-231 (Breast Cancer): The specific culture conditions are not detailed in the provided search results but typically involve standard media like DMEM or RPMI-1640 with FBS and antibiotics.
-
Saos-2 and U2SO (Osteosarcoma): Cells are cultivated in DMEM medium containing 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.[6]
Cell Proliferation/Viability Assays
-
MTT Assay: 1x10^4 cells/well are seeded in a 96-well plate. After 24 hours, the medium is replaced with fresh medium containing various concentrations of diosmetin (e.g., 1, 2, 5, 10, 15, or 20 µg/ml) and incubated for a specified time (e.g., 24 hours). Cell proliferation is then assessed using the MTT reagent.[1]
-
CCK8 Assay: Used to assess the viability of ovarian cancer cells (A2780, SKOV3) after treatment with diosmetin (0, 10, 20, or 40 µM) for 24 hours.[7]
Apoptosis Assays
-
Annexin V-FITC/PI Double Staining: This flow cytometry-based method is used to quantify apoptosis. Cells are treated with diosmetin, harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol before analysis by flow cytometry.[1]
Western Blot Analysis
-
Protocol: After treatment with diosmetin, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, mTOR pathway proteins), followed by incubation with a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. GAPDH is often used as a loading control.[1][10]
Cell Cycle Analysis
-
Protocol: Untreated and diosmetin-treated cells are harvested and fixed, typically with cold ethanol. The fixed cells are then stained with a DNA-binding dye, such as propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]
Signaling Pathways and Mechanisms of Action
Diosmetin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Intrinsic Apoptosis Pathway
Diosmetin induces apoptosis in several cancer cell lines by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[1][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[3] The tumor suppressor protein p53 is also often upregulated by diosmetin, which can further promote apoptosis.[1][2]
Caption: Diosmetin-induced intrinsic apoptosis pathway.
mTOR Signaling Pathway
In hepatocellular carcinoma cells (HepG2), diosmetin has been shown to induce autophagy by regulating the mTOR signaling pathway.[1] It inhibits the phosphorylation of key proteins in this pathway, including mTOR, PI3K, and S6k, while increasing the expression of AMPK.[1] This inhibition of the mTOR pathway leads to the upregulation of autophagy markers like LC3-II and Beclin-1.[1]
Caption: Diosmetin's regulation of the mTOR signaling pathway.
Cell Cycle Regulation
Diosmetin can induce cell cycle arrest at different phases in various cancer cell types. For instance, it causes G1 and S phase arrest in prostate cancer cells and G2/M phase arrest in hepatocellular carcinoma cells.[8][10] This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and cdc2.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diosmetin as a promising natural therapeutic agent: In vivo, in vitro mechanisms, and clinical studies [pubmed.ncbi.nlm.nih.gov]
- 3. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Diosmetin - LKT Labs [lktlabs.com]
- 7. Bot Verification [ojs.amrj.net]
- 8. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Sourcing High-Purity Diosmetin-d3 for Initial Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview for sourcing high-purity Diosmetin-d3, a deuterated analog of the naturally occurring flavonoid, Diosmetin. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their initial experimental setups. It includes a comparative analysis of commercially available this compound, detailed experimental protocols for its application, and a visual representation of the key signaling pathways influenced by its non-deuterated counterpart.
Sourcing High-Purity this compound: A Comparative Analysis
The selection of a suitable supplier for a deuterated internal standard is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of quantitative data for this compound available from various suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| Cayman Chemical | 30122 | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.3 | >99% deuterated forms (d1-d3) | Not explicitly stated |
| Santa Cruz Biotechnology | sc-218242 | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.28 | 96.18% (HPLC) | 99.8% |
| MedchemExpress | HY-N0125S | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.28 | Not explicitly stated | Not explicitly stated |
Note: It is highly recommended to request the Certificate of Analysis (CoA) from the respective supplier for lot-specific data before purchase.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of experiments involving this compound. This section outlines key experimental protocols where this compound can be utilized as an internal standard or for metabolic studies.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Diosmetin (non-deuterated)
-
96-well cell culture plates
-
Appropriate cell line (e.g., cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of Diosmetin in complete cell culture medium. Remove the old medium from the wells and add the Diosmetin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Diosmetin, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is an ideal internal standard for the accurate quantification of Diosmetin in biological matrices due to its similar chemical properties and distinct mass.
Materials:
-
This compound (internal standard)
-
Biological samples (e.g., plasma, cell lysates)
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of this compound solution.
-
Perform a liquid-liquid extraction by adding an appropriate extraction solvent.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable LC gradient.
-
Detect and quantify the parent and fragment ions of both Diosmetin and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of Diosmetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting can be used to investigate the effect of Diosmetin on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell lysates from Diosmetin-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Key Signaling Pathways Modulated by Diosmetin
Diosmetin has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival.[1][2][3] The following diagrams illustrate the putative mechanisms of action of Diosmetin on these pathways.
Caption: Diosmetin-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by Diosmetin.
Caption: Diosmetin-mediated inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational resource for researchers initiating studies with this compound. The comparative data on suppliers, coupled with detailed experimental protocols and an overview of relevant signaling pathways, aims to facilitate a smooth and efficient experimental workflow. As with any scientific endeavor, it is imperative to consult the specific documentation provided by the supplier and to optimize protocols for the specific cell lines and experimental conditions being utilized.
References
- 1. Diosmetin Induces Apoptosis by Downregulating AKT Phosphorylation via P53 Activation in Human Renal Carcinoma ACHN Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [ojs.amrj.net]
- 3. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Diosmetin-d3: A Technical Guide to Isotopic Enrichment and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diosmetin-d3, a deuterated analog of the naturally occurring flavonoid, diosmetin. The incorporation of deuterium into the diosmetin structure offers significant advantages for bioanalytical studies, particularly in the fields of pharmacokinetics, metabolism, and drug development. This document details the rationale for using this compound, its synthesis and isotopic enrichment, and its application as an internal standard in mass spectrometry-based quantification. Furthermore, it provides detailed experimental protocols and explores the key signaling pathways influenced by diosmetin, offering a comprehensive resource for researchers.
Introduction to Diosmetin and the Rationale for Deuterium Labeling
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the aglycone of diosmin, a flavonoid found in citrus fruits. It is known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] To accurately study its absorption, distribution, metabolism, and excretion (ADME), sensitive and specific bioanalytical methods are required.
Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is a widely adopted strategy to create ideal internal standards for quantitative mass spectrometry.[2][3] A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest but has a higher mass. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.[3] This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte, thereby leading to more accurate and precise quantification.[4]
Synthesis and Isotopic Enrichment of this compound
The deuterium atoms in this compound are typically introduced at the methoxy group at the 4'-position of the B-ring. A plausible synthetic route involves the use of a deuterated methylating agent.
Conceptual Synthesis Pathway:
A common method for the synthesis of flavones is through the cyclization of a chalcone precursor. The synthesis of this compound would likely follow a similar path, with the introduction of the deuterated methyl group at a key step.
-
Protection of Hydroxyl Groups: The hydroxyl groups of a suitable precursor, such as luteolin (which has hydroxyl groups at the 3', 4', 5, and 7 positions), would be protected to ensure selective methylation.
-
Deuteromethylation: The protected luteolin would then be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4), in the presence of a base to introduce the trideuteriomethyl group at the 4'-position.
-
Deprotection: The protecting groups are then removed to yield this compound.
The isotopic enrichment of the final product is a critical parameter. For use as an internal standard, the isotopic purity should be as high as possible, ideally ≥98%, to minimize the contribution of any unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[5]
Physicochemical and Isotopic Data of this compound
The key properties of this compound are summarized in the table below. It is important for researchers to obtain a certificate of analysis from the supplier to confirm the specific isotopic purity and chemical purity of the lot being used.
| Property | Value | Reference |
| Chemical Name | 5,7-Dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-4H-1-benzopyran-4-one | [6] |
| Molecular Formula | C₁₆H₉D₃O₆ | [6] |
| Molecular Weight | 303.28 g/mol | [6] |
| CAS Number | 1189728-54-8 | [6] |
| Appearance | Off-White to Yellow Solid | - |
| Typical Isotopic Purity | ≥98% | [5] |
| Typical Chemical Purity | >99% | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of diosmetin in a biological matrix like human plasma.
Stability Assessment of this compound
A critical consideration when using deuterated internal standards is the stability of the deuterium label. Hydrogen-deuterium (H/D) exchange can occur, where the deuterium atoms on the internal standard are replaced by protons from the surrounding solvent or matrix.[7][8][9] For flavonoids, this exchange has been observed to occur on the A-ring at positions C(6) and C(8) under certain conditions.[7] It is crucial to assess the stability of this compound under the specific conditions of the bioanalytical method.
Protocol for Stability Assessment:
-
Sample Preparation: Prepare solutions of this compound in the biological matrix of interest (e.g., plasma) at a known concentration.
-
Incubation: Incubate the samples under various conditions that mimic the analytical procedure, such as:
-
Different pH values (e.g., acidic, neutral, basic).
-
Different temperatures (e.g., room temperature, 37°C).
-
Varying lengths of time.
-
-
Analysis: Analyze the samples by LC-MS/MS at different time points.
-
Data Evaluation: Monitor the signal intensity of both this compound and unlabeled diosmetin. A decrease in the this compound signal with a corresponding increase in the diosmetin signal would indicate back-exchange.[5]
LC-MS/MS Quantification of Diosmetin in Human Plasma
This protocol is adapted from a validated method for diosmetin quantification and is suitable for pharmacokinetic studies.[7]
4.2.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.
-
Add 20 µL of the this compound internal standard working solution (e.g., 200 ng/mL in methanol) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 5 minutes at 800 rpm.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 800 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness at 60°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 50:50 methanol/0.1% formic acid in water).
-
Vortex to mix and inject into the LC-MS/MS system.
4.2.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Ascentis RP-Amide, 150 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with 50% B, hold for 1 min, increase to 95% B over 3 min, hold for 2 min, return to 50% B over 0.1 min, and re-equilibrate for 3.9 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
4.2.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Diosmetin | Q1: 301.1 m/z, Q3: 286.0 m/z |
| this compound | Q1: 304.1 m/z, Q3: 289.0 m/z (projected) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| GS1 and GS2 | 50 psi |
4.2.4. Method Validation Parameters
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-thaw, bench-top, long-term) | Mean concentration within ±15% of nominal |
Implications for Research: Signaling Pathways and Metabolism
Diosmetin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1] Understanding these pathways is crucial for elucidating its mechanism of action. This compound can be a valuable tool in these studies to accurately quantify diosmetin levels in in vitro and in vivo models.
Metabolic Pathway of Diosmin to Diosmetin
Diosmin is not absorbed intact but is first hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed. Diosmetin subsequently undergoes phase II metabolism, primarily glucuronidation, to form conjugates such as diosmetin-3-O-glucuronide, which is a major circulating metabolite.[7]
Caption: Metabolic conversion of diosmin to diosmetin and its subsequent metabolism.
Key Signaling Pathways Modulated by Diosmetin
Diosmetin has been reported to influence several signaling cascades, which are central to its pharmacological effects.
Caption: Major signaling pathways modulated by diosmetin.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacokinetics and pharmacological effects of diosmetin. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of bioanalytical data obtained from LC-MS/MS methods. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this compound, along with detailed experimental protocols and insights into the molecular pathways influenced by its non-deuterated counterpart. By leveraging the principles and methodologies outlined herein, researchers can advance our understanding of diosmetin's therapeutic potential and accelerate its development into new clinical applications.
References
- 1. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. | Semantic Scholar [semanticscholar.org]
- 4. The syntheses of 3,8-dimethoxy-5,7,4'-trihydroxyflavone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4'-Methoxy Flavone [ccspublishing.org.cn]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
The Role of Diosmetin-d3 in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosmetin, a natural flavonoid, has garnered significant attention in oncology research due to its pro-apoptotic, anti-proliferative, and anti-inflammatory properties. Its therapeutic potential, however, is often limited by its pharmacokinetic profile, particularly its susceptibility to metabolic degradation. The strategic incorporation of deuterium to create Diosmetin-d3 offers a promising approach to enhance its metabolic stability, thereby improving its potential as a drug candidate. This technical guide provides an in-depth overview of the role of this compound in early-stage drug discovery, detailing its proposed mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.
Introduction: From Diosmetin to a Deuterated Future
Diosmetin is a natural O-methylated flavone found in citrus fruits and various medicinal herbs.[1][2] It exhibits a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4] In the context of oncology, diosmetin has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[5][6][7]
Despite its promising in vitro activity, the clinical translation of flavonoids like diosmetin can be hampered by rapid metabolism. A primary metabolic route for compounds with methoxy groups, such as diosmetin, is O-demethylation by cytochrome P450 (CYP) enzymes in the liver. This metabolic instability can lead to a shorter half-life and reduced systemic exposure, thereby limiting therapeutic efficacy.
The Deuterium Advantage: Enhancing Metabolic Stability
Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug discovery to improve the pharmacokinetic profiles of drug candidates.[8][9] The substitution of hydrogen with deuterium at a metabolically vulnerable site, a process known as deuteration, can significantly slow the rate of metabolic degradation. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8] Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at that position.
This compound is a deuterated analog of diosmetin where the three hydrogen atoms on the 4'-methoxy group have been replaced with deuterium atoms.[10][11] This specific modification is designed to hinder O-demethylation, a likely metabolic hotspot. By slowing down its metabolism, this compound is hypothesized to exhibit a longer half-life, increased systemic exposure, and potentially enhanced efficacy compared to its non-deuterated counterpart. These improved pharmacokinetic properties make this compound a compelling candidate for further investigation in early-stage drug discovery.
Mechanism of Action and Key Signaling Pathways
Diosmetin exerts its anticancer effects by modulating a variety of cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
2.1. Induction of Apoptosis
Diosmetin has been shown to induce apoptosis in various cancer cell lines.[2][6][12] One of the key mechanisms is through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
2.2. Cell Cycle Arrest
Diosmetin can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[7][12] This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, diosmetin has been observed to downregulate the expression of cyclin D1, cyclin-dependent kinase 2 (Cdk2), and Cdk4, which are crucial for the G1 to S phase transition.[13]
2.3. Modulation of the PI3K/Akt and p53 Signaling Pathways
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Diosmetin has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway.[14][15]
Furthermore, diosmetin can activate the tumor suppressor protein p53.[5][16] Activated p53 can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax), further contributing to diosmetin's anticancer effects.
Quantitative Data: In Vitro Efficacy of Diosmetin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for diosmetin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | ~21.2 (48h) | [17] |
| MCF-7 | Estrogen Receptor-Positive | ~22.5 (48h) | [17] |
| Prostate Cancer | |||
| LNCaP | Androgen-Sensitive | 10 ± 2 | [13] |
| PC-3 | Androgen-Independent | 18 ± 5 | [13] |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | 11.01 ± 0.28 | [18] |
| H1299 | Non-Small Cell Lung Cancer | 33.60 ± 0.84 | [18] |
| Liver Cancer | |||
| HepG2 | Hepatocellular Carcinoma | ~15 µg/ml | [19] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 4.16 ± 1.3 µg/ml | [20] |
| HT29 | Colorectal Adenocarcinoma | 22.06 ± 2.7 µg/ml | [20] |
Proposed Experimental Workflow for Comparative Analysis
To empirically validate the hypothesized benefits of this compound over its non-deuterated counterpart, a structured experimental workflow is proposed.
Detailed Experimental Protocols
5.1. In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of Diosmetin and this compound in human liver microsomes.
-
Materials:
-
Human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Diosmetin and this compound stock solutions (in DMSO)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.
-
Add Diosmetin or this compound to the incubation mixtures to a final concentration of 1 µM.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Diosmetin or this compound).
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant and calculate the in vitro half-life.
-
5.2. Cell Viability Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Diosmetin and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Diosmetin or this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
5.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Materials:
-
Cancer cells
-
6-well plates
-
Diosmetin or this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Diosmetin or this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
5.4. Cell Cycle Analysis
-
Materials:
-
Cancer cells
-
6-well plates
-
Diosmetin or this compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Diosmetin or this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
5.5. Western Blot Analysis
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like GAPDH.
-
Conclusion
This compound represents a scientifically driven approach to overcoming the metabolic limitations of its parent compound, diosmetin. By leveraging the kinetic isotope effect, deuteration at the 4'-methoxy position is poised to enhance the metabolic stability and, consequently, the therapeutic potential of this promising natural product. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the advantages of this compound in early-stage drug discovery. Further investigation into its improved pharmacokinetic profile and in vivo efficacy is warranted to fully elucidate its potential as a next-generation anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Diosmetin Affects Gene Expression on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. researchgate.net [researchgate.net]
- 6. Diosmetin Inhibits Cell Proliferation, Induces Cell Apoptosis and Cell Cycle Arrest in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosmetin inhibits cell growth and proliferation by regulating the cell cycle and lipid metabolism pathway in hepatocellular carcinoma - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Diosmetin, a Potential p53 Activator, Performs Anticancer Effect by Regulating Cell Cycling and Cell Proliferation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-conferences.org [bio-conferences.org]
- 18. Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non‐small cell lung cancer cells via Nrf2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diosmetin Exerts Synergistic Effects in Combination with 5-Fluorouracil in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diosmetin in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diosmetin in human plasma. The method utilizes a stable isotope-labeled internal standard, Diosmetin-d3, to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of diosmetin.
Introduction
Diosmetin is a naturally occurring O-methylated flavone found in various citrus fruits and medicinal herbs. It is the aglycone of diosmin, a phlebotropic drug used in the treatment of chronic venous insufficiency and hemorrhoids. Following oral administration, diosmin is hydrolyzed by the intestinal microflora to diosmetin, which is then absorbed into the bloodstream. Accurate measurement of diosmetin in biological matrices is crucial for understanding its pharmacokinetic profile and therapeutic effects. This application note presents a validated LC-MS/MS method for the determination of diosmetin in human plasma, offering high sensitivity and specificity through the use of a deuterated internal standard.
Experimental
Materials and Reagents
-
Diosmetin (purity ≥98%)
-
This compound (purity ≥98%, as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
Stock solutions of diosmetin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was used for sample preparation. To 50 µL of plasma sample, 150 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 30 seconds and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 90 | 10 |
| 5.0 | 90 | 10 |
Mass Spectrometry:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diosmetin | 301.1 | 286.1 | 25 |
| This compound (IS) | 304.1 | 286.1 | 25 |
Results and Discussion
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity: The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of diosmetin and the internal standard.
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits (±15% for accuracy, ≤15% for precision).
Recovery: The extraction recovery of diosmetin from human plasma was consistent and reproducible across the three QC levels, with an average recovery of over 85%.
Stability: Diosmetin was found to be stable in human plasma under various storage and handling conditions, including short-term benchtop stability, long-term freezer storage, and freeze-thaw cycles.
Visualizations
Figure 1. Experimental workflow for the LC-MS/MS analysis of diosmetin.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of diosmetin in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The method has been successfully validated and is suitable for use in pharmacokinetic and other clinical research studies.
Protocol for the Quantification of Diosmetin in Plasma using Diosmetin-d3 as an Internal Standard for Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosmetin is the aglycone metabolite of diosmin, a flavonoid commonly used in the treatment of chronic venous insufficiency and other vascular disorders. Following oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed into the systemic circulation.[1][2] Accurate quantification of diosmetin in biological matrices is crucial for pharmacokinetic (PK) and bioavailability studies. This document outlines a detailed protocol for the determination of diosmetin in plasma using a stable isotope-labeled internal standard, Diosmetin-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the method.[3]
Principle
This method employs a protein precipitation technique for the extraction of diosmetin and the internal standard (IS), this compound, from plasma samples. The analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of diosmetin to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Diosmetin (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve diosmetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the diosmetin primary stock solution with methanol:water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 200 ng/mL.[4]
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking control plasma with the appropriate diosmetin working standard solutions to achieve a concentration range of 50 pg/mL to 24,000 pg/mL.[4]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 150 pg/mL, 9,000 pg/mL, and 18,000 pg/mL).[4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (200 ng/mL this compound).[4]
-
Add 600 µL of acetonitrile to each tube.[4]
-
Vortex mix for 5 minutes.[4]
-
Centrifuge at 4,000 rpm for 5 minutes to precipitate proteins.[4]
-
Transfer 800 µL of the supernatant to a clean tube.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.[4]
-
Reconstitute the dried residue with 150 µL of the mobile phase (e.g., methanol/0.1% formic acid in water, 1:1, v/v).[4]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of diosmetin from matrix components |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Diosmetin | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (m/z) | 301.2 | 304.2 |
| Product Ion (m/z) | 286.1[1] | To be optimized, likely 289.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Data Presentation
Table 3: Quantitative Method Validation Parameters
| Parameter | Acceptance Criteria | Example Value |
| Calibration Curve Range | - | 50 - 24,000 pg/mL[4] |
| Linearity (r²) | ≥ 0.99 | > 0.992[1] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 50 pg/mL[4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.8% - 12.5%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 8.5% - 9.8%[1] |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -1.6% to 3.5%[1] |
| Recovery (%) | Consistent, precise, and reproducible | ~89%[1] |
| Matrix Effect | Within acceptable limits | To be determined |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under various conditions[1] |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Rationale for using an internal standard.
References
- 1. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diosmetin-d3 in a Landmark Study of Diosmin Metabolism
Application Note
Introduction
Diosmin, a naturally occurring flavonoid glycoside, is widely used as a phlebotonic and vascular-protecting agent. Upon oral administration, diosmin is not directly absorbed. Instead, it undergoes extensive metabolism by the gut microbiota, which hydrolyzes it to its aglycone, diosmetin. Diosmetin is then absorbed into the systemic circulation and further metabolized, primarily through glucuronidation, with diosmetin-3-O-β-d-glucuronide identified as the major circulating metabolite.[1][2][3] To accurately quantify the concentration of diosmetin in biological matrices and to rigorously characterize its pharmacokinetic profile, a robust analytical method is essential. The use of a stable isotope-labeled internal standard, such as Diosmetin-d3, is the gold standard for such quantitative bioanalytical studies, particularly when using liquid chromatography-mass spectrometry (LC-MS). This compound, being chemically identical to diosmetin but with a slightly higher molecular weight due to the deuterium labels, co-elutes with the analyte but is distinguishable by the mass spectrometer. This allows for precise correction of any variability during sample preparation and analysis, ensuring high accuracy and precision of the results.
Principle of the Method
This application note details a validated method for the quantification of diosmetin in human plasma and urine using this compound as an internal standard. The method involves the enzymatic hydrolysis of diosmetin conjugates, followed by protein precipitation and analysis by LC-MS/MS. The concentration of diosmetin is determined by comparing the peak area ratio of diosmetin to this compound against a calibration curve.
Materials and Reagents
-
Diosmin (analytical standard)
-
Diosmetin (analytical standard)
-
This compound (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Quantitative Data Summary
The following tables summarize the quantitative data from a pharmacokinetic study of diosmin in healthy volunteers, where this compound was used as an internal standard for the quantification of diosmetin.
Table 1: LC-MS/MS Method Validation Parameters for Diosmetin Quantification
| Parameter | Plasma | Urine |
| Linearity Range | 50 - 24,000 pg/mL | 10 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 10 ng/mL |
| Inter-batch Precision (CV%) | 5.2% to 11.5% | Not specified |
| Inter-batch Accuracy | -2.7% to 4.2% | Not specified |
| Mean Recovery | 89.2% | Not specified |
Data compiled from multiple sources.[4][5]
Table 2: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin
| Parameter | Value |
| Mean Cmax (Maximum Plasma Concentration) | 6,049.3 ± 5,548.6 pg/mL |
| Plasma Elimination Half-life (t1/2) | 26 to 43 hours |
Data from a study involving oral administration of 450 mg diosmin tablets.[3][6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Diosmetin-d3 Calibration Standards for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step guide for the preparation of Diosmetin-d3 calibration standards. This compound serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of Diosmetin in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
Introduction
Diosmetin is a natural O-methylated flavone found in citrus fruits and other plants, known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Accurate quantification of Diosmetin in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[1] It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[4] This protocol details the preparation of stock solutions, working standards, and calibration curve standards for the analysis of Diosmetin.
Materials and Reagents
-
Diosmetin (≥98% purity)[5]
-
Acetonitrile, LC-MS grade[6]
-
Ultrapure water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and sterile, low-binding pipette tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials or polypropylene tubes for storage
-
Biological matrix (e.g., human plasma, urine)
Experimental Protocols
This protocol describes the preparation of a primary stock solution, intermediate working solutions, and the final calibration curve standards by spiking into a biological matrix.
Preparation of Stock Solutions
3.1.1 this compound (Internal Standard) Stock Solution (IS Stock)
-
Accurately weigh approximately 1.0 mg of this compound powder.
-
Transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add approximately 0.8 mL of DMSO to dissolve the powder.[6][7] Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add DMSO to the flask to reach the 1.0 mL mark.
-
Cap the flask and invert it 10-15 times to ensure homogeneity. This yields a 1.0 mg/mL IS Stock Solution .
-
Transfer the solution to an amber vial, label clearly, and store at -20°C. This solution is typically stable for several months.[6]
3.1.2 Diosmetin (Analyte) Stock Solution (Analyte Stock)
-
Follow the same procedure as in section 3.1.1, using approximately 1.0 mg of Diosmetin powder.
-
This will result in a 1.0 mg/mL Analyte Stock Solution .
-
Store this solution under the same conditions as the IS Stock.
Preparation of Working Standard Solutions
Serial dilutions of the stock solutions are prepared in an appropriate solvent, typically a mixture of organic solvent and water that is compatible with the initial mobile phase of the LC-MS method (e.g., 50:50 Methanol:Water).
3.2.1 this compound Working Solution (IS Working)
-
Prepare an intermediate dilution by pipetting 20 µL of the 1.0 mg/mL IS Stock into a 1.0 mL volumetric flask and bringing it to volume with 50:50 Methanol:Water. This results in a 20 µg/mL solution.
-
From this intermediate solution, prepare a final IS Working Solution at a concentration of 2.0 µg/mL (equivalent to 2000 ng/mL). This concentration may need to be optimized based on the specific analytical method's sensitivity. For example, a final concentration of 200 ng/mL in the sample has been used effectively.[6]
3.2.2 Diosmetin Working Solutions for Calibration Curve (CAL Working)
-
Prepare a series of working solutions by serially diluting the 1.0 mg/mL Analyte Stock Solution.
-
The example below outlines a dilution scheme to cover a calibration range from 1 ng/mL to 1000 ng/mL in the final sample.
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking the CAL Working Solutions and the IS Working Solution into the blank biological matrix.
-
Aliquot 90 µL of blank biological matrix (e.g., human plasma) into a series of labeled microcentrifuge tubes.
-
Add 5 µL of the appropriate CAL Working Solution to each tube to achieve the desired final concentrations.
-
Add 5 µL of the IS Working Solution to all tubes (including the blank and QC samples) to achieve a constant final concentration.
-
Vortex each tube for 30 seconds to ensure homogeneity.
-
Proceed with the sample extraction protocol (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).[6][8]
Data Presentation
The following tables summarize the concentrations at each stage of the preparation process.
Table 1: Stock Solution Concentrations
| Stock Solution | Compound | Concentration (mg/mL) | Solvent | Storage Temp. |
|---|---|---|---|---|
| IS Stock | This compound | 1.0 | DMSO | -20°C |
| Analyte Stock | Diosmetin | 1.0 | DMSO | -20°C |
Table 2: Example Dilution Scheme for Diosmetin CAL Working Solutions
| CAL Working Level | Starting Solution | Volume of Starting Sol. (µL) | Final Volume (µL) | Diluent | Final Concentration (ng/mL) |
|---|---|---|---|---|---|
| W8 | Analyte Stock (1 mg/mL) | 10 | 1000 | 50:50 MeOH:H₂O | 10,000 |
| W7 | W8 | 500 | 1000 | 50:50 MeOH:H₂O | 5,000 |
| W6 | W7 | 400 | 1000 | 50:50 MeOH:H₂O | 2,000 |
| W5 | W6 | 500 | 1000 | 50:50 MeOH:H₂O | 1,000 |
| W4 | W5 | 500 | 1000 | 50:50 MeOH:H₂O | 500 |
| W3 | W4 | 200 | 1000 | 50:50 MeOH:H₂O | 100 |
| W2 | W3 | 500 | 1000 | 50:50 MeOH:H₂O | 50 |
| W1 | W2 | 200 | 1000 | 50:50 MeOH:H₂O | 10 |
Table 3: Final Calibration Curve Standards in Matrix
| Calibration Level | Blank Matrix Volume (µL) | CAL Working Solution | Volume Spiked (µL) | Final Analyte Conc. (ng/mL)* | Final IS Conc. (ng/mL)* |
|---|---|---|---|---|---|
| Blank | 90 | N/A | 0 | 0 | 100 |
| CAL 1 | 90 | W1 (10 ng/mL) | 5 | 0.5 | 100 |
| CAL 2 | 90 | W2 (50 ng/mL) | 5 | 2.5 | 100 |
| CAL 3 | 90 | W3 (100 ng/mL) | 5 | 5.0 | 100 |
| CAL 4 | 90 | W4 (500 ng/mL) | 5 | 25 | 100 |
| CAL 5 | 90 | W5 (1000 ng/mL) | 5 | 50 | 100 |
| CAL 6 | 90 | W6 (2000 ng/mL) | 5 | 100 | 100 |
| CAL 7 | 90 | W7 (5000 ng/mL) | 5 | 250 | 100 |
| CAL 8 | 90 | W8 (10000 ng/mL) | 5 | 500 | 100 |
*Note: Final concentrations are calculated assuming a total volume of 100 µL before extraction. The IS working solution is assumed to be 2000 ng/mL, with 5 µL spiked in.
Visualization
The following diagram illustrates the overall workflow for the preparation of calibration standards.
Caption: Workflow for this compound Calibration Standard Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diosmetin - LKT Labs [lktlabs.com]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Diosmetin Glucuronides Using an Isotope-Labeled Internal Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin, the aglycone of diosmin, is a natural flavonoid found in citrus fruits that exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Following oral administration, diosmin is hydrolyzed by the gut microbiota to diosmetin, which is then absorbed and extensively metabolized into glucuronide conjugates. The primary circulating metabolite is diosmetin-3-O-β-d-glucuronide.[1][2][3] Accurate quantification of these glucuronide metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
This document provides detailed application notes and protocols for the quantitative analysis of diosmetin glucuronides in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as Diosmetin-d3. The use of a stable isotope-labeled internal standard is the preferred method for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.[4][5]
Metabolic Pathway of Diosmin
Following ingestion, diosmin is not directly absorbed. It is first hydrolyzed by intestinal microflora to its aglycone, diosmetin. Diosmetin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, in the liver and other tissues. Several glucuronide conjugates can be formed, with diosmetin-3-O-glucuronide being the major circulating metabolite in plasma and urine.[1][2][3][6] Other identified metabolites include diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide.[7][8]
Figure 1: Metabolic conversion of diosmin to diosmetin and its subsequent glucuronidation.
Quantitative Analysis Protocols
The following protocols are based on validated LC-MS/MS methods for the determination of diosmetin glucuronides in human plasma and urine.[3][9] A stable isotope-labeled diosmetin, such as ¹³C,d₃-diosmetin, is used as the internal standard (IS).
Experimental Workflow Overview
The general workflow for the analysis of diosmetin glucuronides in biological samples involves sample preparation to isolate the analytes and remove interferences, followed by chromatographic separation and detection by mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diosmetin Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin, the aglycone of diosmin, is a flavonoid found in various citrus fruits and medicinal herbs, recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and precise quantification of diosmetin in biological matrices is crucial for pharmacokinetic, metabolic, and drug efficacy studies. The use of a stable isotope-labeled internal standard, such as a deuterated form of diosmetin (e.g., ¹³C,d₃-diosmetin), is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects.
These application notes provide detailed protocols for the extraction of diosmetin from biological matrices (plasma, serum, and urine) using three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each protocol incorporates the use of a deuterated diosmetin internal standard to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation techniques for diosmetin analysis.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value | Reference |
| Recovery (Diosmetin) | > 89.7% | |
| Recovery (Internal Standard) | > 86.8% (7-ethoxycoumarin) | |
| Linearity Range | 10 - 300 ng/mL | |
| Intra-day Precision (RSD) | 1.6 - 4.6% | |
| Inter-day Precision (RSD) | 2.2 - 5.3% | |
| Accuracy | > 97.9% |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Value | Reference |
| Recovery (Diosmetin) | ~90% (general for similar flavonoids) | |
| Matrix Effect Reduction | Substantial, to <15% | |
| Linearity Range | 0.05 - 24 ng/mL (for diosmetin glucuronides) | |
| Precision (RSD) | Not explicitly stated for diosmetin with deuterated IS | |
| Accuracy | In agreement with regulatory guidelines |
Table 3: Protein Precipitation (PPT) Performance Data
| Parameter | Value | Reference |
| Recovery (Diosmetin) | >82.5% | |
| Linearity Range | 5.86 - 1500 ng/mL | |
| Precision (RSD) | Inter-assay: 5.69 – 13.55 %; Intra-assay: 0.62 – 8.67 % | |
| Accuracy | > 90% |
Experimental Workflows
Caption: General workflow for diosmetin analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of diosmetin from plasma and serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Deuterated diosmetin internal standard (IS) solution (e.g., ¹³C,d₃-diosmetin in methanol)
-
tert-Butyl methyl ether (MTBE)
-
1% Formic acid in water
-
Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of the deuterated diosmetin IS solution (concentration to be optimized based on expected analyte levels, e.g., 200 ng/mL).
-
Vortex briefly to mix.
-
Add 20 µL of 1% formic acid to acidify the sample.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water with 0.1% formic acid) for UPLC-MS/MS analysis.
Caption: Step-by-step LLE protocol workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is effective for cleaning up complex matrices like plasma and urine.
Materials:
-
Biological sample (plasma or urine)
-
Deuterated diosmetin internal standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
0.5% Formic acid in water
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pre-treat the sample: For plasma, mix 250 µL with 250 µL of 0.5% formic acid in water. For urine, a dilution with acidified water may be necessary.
-
Add 30 µL of the deuterated diosmetin IS solution and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.5% formic acid in water. Do not let the cartridge dry out.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.5% formic acid in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute diosmetin and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Caption: Step-by-step SPE protocol workflow.
Protocol 3: Protein Precipitation (PPT)
This is a rapid method for removing proteins from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Deuterated diosmetin internal standard (IS) solution
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of the deuterated diosmetin IS solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for UPLC-MS/MS analysis or evaporated and reconstituted in the mobile phase to improve sensitivity.
Caption: Step-by-step PPT protocol workflow.
Signaling Pathways Involving Diosmetin
Diosmetin has been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
Diosmetin exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IKK, IκBα, and NF-κB p65, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Diosmetin inhibits NF-κB activation.
Akt Signaling Pathway
In cancer cells, diosmetin can induce apoptosis and inhibit proliferation by suppressing the Akt signaling pathway. It has been shown to decrease the phosphorylation of Akt, thereby affecting downstream targets involved in cell survival and proliferation.
Caption: Diosmetin inhibits the pro-survival Akt pathway.
TGF-β Signaling Pathway
Diosmetin has been found to inhibit the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis. It can reduce the expression of TGF-β and the phosphorylation of its downstream effectors, Smad2 and Smad3, thereby inhibiting processes like epithelial-mesenchymal transition (EMT).
Caption: Diosmetin interferes with TGF-β signaling.
Application Note: Quantitative Analysis of Diosmetin in Human Urine using Matrix-Matched Calibration with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small molecules in complex biological matrices such as urine is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. Urine presents a significant challenge for bioanalytical methods due to its high variability in composition, which can lead to significant matrix effects, including ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analysis. To ensure the accuracy and reliability of quantitative data, it is imperative to employ strategies that mitigate these matrix effects.
One of the most effective approaches is the use of matrix-matched calibration curves combined with a stable isotope-labeled internal standard (SIL-IS). This application note provides a detailed protocol for the quantitative analysis of diosmetin in human urine using matrix-matched calibration with diosmetin-d3 as the internal standard. Diosmetin is the aglycone of diosmin, a flavonoid commonly used in the treatment of chronic venous insufficiency and other vascular conditions[1]. Accurate measurement of its concentration in urine is essential for understanding its metabolism and excretion. The use of a deuterated internal standard, which co-elutes with the analyte and experiences similar matrix effects, provides a robust method for accurate quantification[2].
Experimental Protocols
Materials and Reagents
-
Diosmetin (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (88%)
-
Human urine (drug-free)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve diosmetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of diosmetin by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of diosmetin by further diluting the intermediate stock solutions with 50:50 (v/v) methanol:water to concentrations suitable for spiking into the urine matrix.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
-
Preparation of Matrix-Matched Calibration Curve and Quality Control Samples
-
Blank Urine Pool:
-
Pool drug-free human urine from multiple donors to create a representative blank matrix. Centrifuge the pooled urine at 4000 rpm for 10 minutes and use the supernatant.
-
-
Calibration Standards (0.5 - 500 ng/mL):
-
Prepare a set of at least seven calibration standards by spiking the blank urine pool with the appropriate diosmetin working standard solutions. The final concentrations may range from 0.5 ng/mL to 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL). These should be prepared from a separate stock solution of diosmetin than the one used for the calibration standards.
-
Sample Preparation: Dilute-and-Shoot Method
-
To 100 µL of each calibration standard, QC sample, or study urine sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis[2].
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Linearity (R²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Data presented are representative and should be confirmed during method validation.
Mandatory Visualizations
Caption: Experimental workflow for urine sample preparation and analysis.
Caption: Mitigation of matrix effects using a stable isotope-labeled internal standard.
Conclusion
This application note details a robust and reliable "dilute-and-shoot" LC-MS/MS method for the quantitative analysis of diosmetin in human urine. The use of matrix-matched calibration standards in conjunction with a deuterated internal standard (this compound) effectively compensates for matrix-induced signal variability, ensuring high accuracy and precision of the results. The described protocol is straightforward and can be readily implemented in a high-throughput laboratory setting for pharmacokinetic and other clinical research applications. Adherence to the principles of bioanalytical method validation is crucial to guarantee the integrity of the data generated.
References
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing internal standard concentration of Diosmetin-d3 for bioanalysis
Welcome to the technical support center for the bioanalysis of diosmetin using its deuterated internal standard, Diosmetin-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for the bioanalysis of diosmetin?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in LC-MS/MS bioanalysis for several reasons[1][2]. Because SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes with diosmetin and experiences similar effects from the biological matrix, such as ion suppression or enhancement[2]. This ensures that variations during sample preparation, chromatographic separation, and mass spectrometric detection are accurately compensated for, leading to improved accuracy, precision, and reliability of the quantitative results[2][3].
Q2: What is the general principle for selecting an optimal concentration for this compound?
A2: The optimal concentration for this compound should be high enough to produce a consistent and reproducible signal, well above the limit of detection (LOD)[4]. A common practice is to select a concentration that results in a response similar to that of diosmetin at a mid-to-high concentration of the calibration curve. Some guidelines suggest matching the internal standard concentration to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) for diosmetin[2]. This ensures a stable analyte-to-internal standard response ratio across the entire calibration range.
Q3: How can I assess if the chosen concentration of this compound is appropriate?
A3: The appropriateness of the this compound concentration can be evaluated by examining the following parameters during method validation:
-
Precision and Accuracy: The precision (%CV) and accuracy (%bias) of the quality control (QC) samples at low, medium, and high concentrations should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).
-
Linearity: The calibration curve should demonstrate good linearity (correlation coefficient r > 0.99).
-
Internal Standard Response Variability: The response of this compound should be consistent across all samples in an analytical run. Significant drift or random variability may indicate a problem with the chosen concentration or the overall method.
Q4: What are the regulatory guidelines regarding internal standard response variability?
A4: Regulatory bodies like the FDA provide guidance on the evaluation of internal standard responses during chromatographic bioanalysis. It is crucial to monitor the internal standard response and establish acceptance criteria. A common practice is to set a window, for example, the internal standard response in any given sample should be within 50-150% of the mean response of the calibration standards and quality controls in the same run. Any significant deviation should be investigated.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration and the bioanalysis of diosmetin.
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Response | Inconsistent sample preparation or injection volume. | Ensure consistent and precise pipetting and sample handling. Verify the autosampler's performance. |
| Matrix effects varying between samples. | Optimize the sample extraction procedure to remove interfering matrix components. A stable isotope-labeled internal standard like this compound should minimize this, but significant variability warrants investigation. | |
| Instability of this compound in the sample or reconstitution solvent. | Evaluate the stability of this compound under the experimental conditions. | |
| Poor Peak Shape for Diosmetin or this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, flow rate, and column temperature. |
| Column degradation. | Replace the analytical column. | |
| Crosstalk or Interference | Impurity in the this compound standard containing unlabeled diosmetin. | Verify the purity of the internal standard. |
| In-source fragmentation of diosmetin or this compound. | Optimize the mass spectrometer source parameters (e.g., collision energy). | |
| Contribution of the analyte signal to the internal standard signal. | According to ICH M10 guidelines, the analyte's contribution to the internal standard response should be ≤ 5% of the internal standard response in a blank sample. | |
| Non-linear Calibration Curve | Inappropriate concentration of this compound. | Re-evaluate and optimize the concentration of the internal standard. |
| Saturation of the detector at high analyte concentrations. | Dilute the upper-level calibration standards and high-concentration samples. | |
| Significant matrix effects that are not compensated for by the internal standard. | Re-optimize the sample cleanup procedure. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL) by diluting the stock solution.
-
Spike into Matrix: Spike a constant volume of each this compound working solution into blank biological matrix (e.g., plasma, urine).
-
Prepare Samples: Prepare a set of quality control (QC) samples at low, medium, and high concentrations of diosmetin, each containing one of the selected this compound concentrations.
-
Sample Extraction: Perform the sample extraction procedure.
-
LC-MS/MS Analysis: Analyze the samples using the LC-MS/MS method.
-
Data Evaluation:
-
Evaluate the peak area response of this compound at each concentration to ensure it is well above the limit of detection and provides a reproducible signal.
-
Assess the accuracy and precision of the QC samples for each concentration of this compound.
-
Select the concentration of this compound that provides the best accuracy and precision for the diosmetin QC samples across the calibration range.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of diosmetin and this compound in the final reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank biological matrix and spike the extracts with diosmetin and this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-extraction Spike): Spike blank biological matrix with diosmetin and this compound at the same low and high concentrations and then perform the extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Evaluation: An MF value close to 1 indicates minimal matrix effect. An MF > 1 suggests ion enhancement, while an MF < 1 indicates ion suppression. The recovery should be consistent and reproducible.
Visualizations
Caption: Workflow for optimizing the internal standard concentration.
Caption: Decision tree for troubleshooting internal standard variability.
References
Diosmetin-d3 stability in various biological matrices and storage conditions
Welcome to the technical support center for Diosmetin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in various biological matrices. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to establish the stability of this compound in biological matrices?
A1: Establishing the stability of an analyte, such as this compound, in biological matrices is a critical component of bioanalytical method validation. Inaccurate stability can lead to unreliable quantification of the analyte. The stability of this compound is expected to be identical to that of unlabeled diosmetin, as the incorporation of stable isotopes does not alter the chemical reactivity under typical experimental conditions.
Q2: What are the common stability tests that should be performed for this compound in biological matrices?
A2: According to regulatory guidelines, the following stability tests are essential for both the analyte and its stable isotope-labeled internal standard in biological matrices:
-
Freeze-Thaw Stability: Evaluates stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature to mimic sample handling and preparation time.
-
Long-Term Stability: Determines the stability when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirms the stability of the stock solutions used for calibration standards and quality control (QC) samples.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of processed samples in the autosampler before analysis.
Q3: What are the recommended storage conditions for plasma and urine samples containing this compound?
A3: For short-term storage (up to 24 hours), it is recommended to store samples at 2-8°C. For long-term storage, samples should be kept at -80°C. It is also advisable to add stabilizers, such as antioxidants and enzyme inhibitors, prior to freezing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
Issue 1: Rapid loss of this compound is observed in plasma samples, even when stored at -20°C.
-
Potential Causes:
-
Enzymatic Degradation: Plasma contains enzymes like esterases that could potentially metabolize diosmetin.
-
pH Instability: The pH of the plasma sample can influence the stability of the compound.
-
Oxidation: this compound may be prone to oxidation, which can be accelerated by components within the plasma.
-
Adsorption: The compound may adsorb to the surface of storage containers.
-
-
Recommendations:
-
Enzyme Inhibition: Consider adding enzyme inhibitors to the plasma immediately after collection.
-
pH Adjustment: Ensure the pH of the plasma is maintained within a stable range, typically between 6.0 and 7.5, by using appropriate buffers.
-
Antioxidant Addition: Consider adding an antioxidant to mitigate oxidative degradation.
-
Container Selection: Use low-binding microcentrifuge tubes or silanized glassware for storage.
-
Issue 2: High variability is observed in the results of the freeze-thaw stability assessment.
-
Potential Causes:
-
Incomplete Thawing: If samples are not completely thawed before refreezing, it can lead to inconsistent results.
-
Slow Freezing/Thawing: The rate of freezing and thawing can impact analyte stability. Slow processes can allow for more degradation.[1][2][3]
-
Matrix Effects: Components in the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.
-
-
Recommendations:
-
Consistent Thawing: Ensure samples are thawed completely and uniformly, for example, in a room temperature water bath.
-
Rapid Freezing: Snap-freezing samples in liquid nitrogen is recommended to minimize degradation.[1][2][3]
-
Optimize Sample Preparation: Experiment with different protein precipitation agents (e.g., acetonitrile, methanol) to ensure complete protein removal and minimize matrix effects.
-
Quantitative Stability Data
The following tables summarize the stability of diosmetin in various biological matrices. It is a common and accepted practice in bioanalytical sciences to assume that the stability of a deuterated analyte, such as this compound, is comparable to its non-deuterated counterpart.
Table 1: Long-Term Stability of Diosmetin in Plasma at -20°C
| Duration | Analyte/Metabolite | Concentration Level | Stability (% of Initial) | Reference |
| 2 weeks | Diosmetin | QC 1 | 111.4% | [4] |
| 2 weeks | Diosmetin | QC 4 | 100.6% | [4] |
| 1 month | Diosmetin-3-O-glucuronide | QC 1 | 91.6% | [4] |
| 1 month | Diosmetin-7-O-glucuronide | QC 1 | 104.4% | [4] |
| 1 month | Diosmetin-3,7-O-diglucuronide | QC 1 | 94.5% | [4] |
| 1 month | Diosmetin-3-O-glucuronide | QC 4 | 97.3% | [4] |
| 1 month | Diosmetin-7-O-glucuronide | QC 4 | 98.7% | [4] |
| 1 month | Diosmetin-3,7-O-diglucuronide | QC 4 | 104.5% | [4] |
| 30 days | Diosmetin-7-o-β-d-glucoside | Not Specified | Within ±14% | [5] |
| 4 months | Diosmetin-3-O-glucuronide | QC 1 | 97.6% | [4] |
| 4 months | Diosmetin-7-O-glucuronide | QC 1 | 102.1% | [4] |
| 4 months | Diosmetin-3,7-O-diglucuronide | QC 1 | 98.2% | [4] |
| 4 months | Diosmetin-3-O-glucuronide | QC 4 | 99.5% | [4] |
| 4 months | Diosmetin-7-O-glucuronide | QC 4 | 101.3% | [4] |
| 4 months | Diosmetin-3,7-O-diglucuronide | QC 4 | 103.7% | [4] |
| 6 months | Diosmetin | QC 1 | 104.8% | [4] |
| 6 months | Diosmetin | QC 4 | 101.2% | [4] |
Table 2: Freeze-Thaw and Short-Term Stability of Diosmetin Glucosides in Rat Plasma
| Condition | Analyte | Stability (% Variation) | RSD | Reference |
| Freeze-Thaw Cycles | Diosmetin-7-o-β-d-glucoside | Within ±14% | < 12% | [5] |
| Room Temperature (2 h) | Diosmetin-7-o-β-d-glucoside | Within ±14% | < 12% | [5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound in Plasma
-
Objective: To determine the stability of this compound in plasma after multiple freeze-thaw cycles.
-
Methodology:
-
Spike a fresh batch of plasma with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked plasma into at least three aliquots for each concentration level.
-
Analyze one set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw a set of samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
After the final cycle, process and analyze the samples by LC-MS/MS.
-
Calculate the percentage stability by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the time zero samples.
-
Protocol 2: LC-MS/MS Analysis of Diosmetin
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diosmetin: m/z 301.2 → 286.1[6]
-
This compound (suggested): m/z 304.2 → 289.1 (This is a predicted transition and should be optimized).
-
-
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for analyte stability.
References
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in diosmetin analysis using Diosmetin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diosmetin and its deuterated internal standard, diosmetin-d3. The following sections address common issues related to poor peak shape encountered during HPLC or LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: My diosmetin and/or this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue in the analysis of flavonoids like diosmetin and can be caused by several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C8 or C18 columns can interact with the hydroxyl groups of diosmetin, causing tailing.[1]
-
Solution: Use a well-endcapped column or a column with a polar-embedded phase to shield the silanol groups. Operating the mobile phase at a lower pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the head of the column can create active sites that lead to tailing.[3][4]
-
Solution: Use a guard column and replace it regularly. If a guard column is not in use, try flushing the analytical column with a strong solvent. If the problem persists, trimming a small portion from the inlet of the column may help. Ultimately, the column may need to be replaced.[3]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of diosmetin, both ionized and non-ionized forms of the analyte can exist, leading to peak tailing.[1][5]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like flavonoids, an acidic mobile phase (pH 2.5-3.5) is generally recommended.[5]
-
Q2: I am observing a fronting peak for my diosmetin/diosmetin-d3 analysis. What does this indicate?
Peak fronting is less common than tailing but can point to specific issues:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak.[4]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and result in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Column Collapse: A sudden physical change or void at the column inlet can cause peak fronting.[4] This can be caused by operating at extreme pH or temperature.[4]
-
Solution: Replace the column and ensure that the operating conditions are within the manufacturer's recommended limits.
-
Q3: My diosmetin or this compound peak is splitting. What are the likely causes?
Split peaks are often indicative of a problem at the column inlet or an issue with the sample injection.
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the sample flow path.[4]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced.[4] Using a guard column can help prevent this.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's specified pH and temperature ranges.
-
-
Injection Issues: Problems with the autosampler, such as air in the syringe or an improper injection technique, can lead to split peaks.[6]
-
Solution: Inspect the autosampler syringe for air bubbles and ensure proper injection parameters are set.
-
Troubleshooting Guides
If you are experiencing poor peak shape, work through the following questions to diagnose the problem:
-
Does the poor peak shape affect all peaks (including the internal standard) or only specific ones?
-
All Peaks: This typically points to a physical problem that occurs before the separation, such as a blocked column frit, a void at the column inlet, or an issue with the injector.[4] Start by inspecting and cleaning the injector, then check the column.
-
Specific Peaks (e.g., only diosmetin): This suggests a chemical interaction between the analyte and the stationary phase or mobile phase. Focus on optimizing the mobile phase pH, checking for secondary interactions with the column, and ensuring the sample is fully dissolved.
-
-
Did the problem appear suddenly or develop gradually over time?
-
Suddenly: This often indicates a hardware failure, such as a column void, a leak, or a clog. A sudden change in the mobile phase preparation could also be a cause.
-
Gradually: This is more characteristic of column aging, contamination buildup, or a slow degradation of the mobile phase.[4]
-
Experimental Protocols
The following table summarizes typical starting conditions for the HPLC analysis of diosmetin. These can be used as a reference for method development and troubleshooting.
| Parameter | Typical Conditions |
| Column | C8 or C18, 3-5 µm particle size |
| Mobile Phase | A: Water with 0.1% Acetic or Formic AcidB: Methanol or Acetonitrile |
| Gradient | A gradient from a lower to a higher percentage of organic modifier is common. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 45 °C[7] |
| Detection | UV at approximately 344 nm[7] or MS/MS |
| Injection Volume | 5 - 20 µL |
Quantitative Data Summary for Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column; lower mobile phase pH.[1] |
| Column contamination. | Use a guard column; flush or replace the analytical column.[3] | |
| Mobile phase pH near analyte pKa. | Adjust mobile phase pH to be >2 units away from pKa.[5] | |
| Peak Fronting | Column overload. | Reduce injection volume or sample concentration.[4] |
| Incompatible sample solvent. | Dissolve sample in mobile phase or inject a smaller volume. | |
| Column void/collapse. | Replace the column; operate within manufacturer's limits.[4] | |
| Split Peaks | Partially blocked column frit. | Reverse-flush or replace the column.[4] |
| Injection problems. | Check autosampler for air bubbles and proper function.[6] |
Mandatory Visualization
Below is a troubleshooting workflow for addressing poor peak shape in diosmetin analysis.
Caption: Troubleshooting workflow for poor peak shape in diosmetin analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. benchchem.com [benchchem.com]
- 7. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the accuracy of diosmetin quantification with Diosmetin-d3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Diosmetin-d3 for the accurate quantification of diosmetin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound for diosmetin quantification?
A1: Using a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative mass spectrometry studies. Because this compound is chemically identical to diosmetin, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision in your quantification results.[1][2]
Q2: What are the critical parameters to validate for an LC-MS/MS method quantifying diosmetin with this compound?
A2: According to regulatory guidelines from bodies like the FDA, a robust method validation should assess linearity, accuracy, precision (both intra- and inter-day), selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability.[3][4][5][6] It is also crucial to evaluate matrix effects to ensure that components in your biological sample do not interfere with the ionization of diosmetin or this compound.[7]
Q3: What are the expected mass transitions (MRM) for diosmetin and this compound?
A3: While specific transitions should be optimized in your laboratory, common MRM transitions are:
-
Diosmetin: Precursor ion (Q1) m/z 301.2 → Product ion (Q3) m/z 286.1.[8]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 304.2). The fragmentation pattern should be confirmed, but a likely product ion would also show a +3 Da shift.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of diosmetin using this compound.
Issue 1: High Variability in Peak Area Ratios of Diosmetin/Diosmetin-d3
-
Possible Cause A: Inconsistent Internal Standard Spiking. The precise and consistent addition of the internal standard to all samples (calibrators, QCs, and unknowns) is critical.
-
Solution: Use a calibrated pipette and add the internal standard solution to the sample at the earliest possible stage of the sample preparation process to account for analyte loss during extraction.[9] Ensure the internal standard has completely dissolved in the spiking solution.
-
-
Possible Cause B: Sample Inhomogeneity. If the analyte is not evenly distributed in the matrix, it can lead to inconsistent results.
-
Solution: Ensure thorough vortexing or mixing of samples before and after the addition of the internal standard.
-
-
Possible Cause C: Instability of Analytes. Diosmetin or this compound may be degrading during sample processing or storage.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause A: Column Overload. Injecting too much analyte can saturate the column, leading to poor peak shape.[10]
-
Solution: Dilute the sample or reduce the injection volume. Ensure the concentration of the internal standard is appropriate and does not contribute to column overload.[11]
-
-
Possible Cause B: Inappropriate Mobile Phase or Injection Solvent. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
-
Possible Cause C: Column Contamination or Degradation. Accumulation of matrix components on the column can degrade performance.
Issue 3: Significant Matrix Effects Observed
-
Possible Cause A: Ion Suppression or Enhancement. Co-eluting matrix components can interfere with the ionization of diosmetin and this compound in the mass spectrometer source.
-
Solution 1: Improve Sample Preparation. Enhance your sample clean-up procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[9]
-
Solution 2: Optimize Chromatography. Modify the chromatographic gradient to separate diosmetin and this compound from the interfering matrix components. A longer run time or a different column chemistry may be necessary.[13]
-
-
Possible Cause B: Phospholipid Contamination. Phospholipids from plasma samples are a common cause of ion suppression.
-
Solution: Use a targeted phospholipid removal product or a sample preparation technique known to effectively remove them.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample preparation.[3][13]
-
Aliquot Sample: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration).
-
Vortex: Vortex the sample for 30 seconds.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis of diosmetin. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5-10% B, ramp up to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Diosmetin MRM | e.g., 301.2 → 286.1 |
| This compound MRM | e.g., 304.2 → 289.1 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. One moment, please... [isolife.nl]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 6. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. akjournals.com [akjournals.com]
Addressing ion suppression/enhancement for Diosmetin-d3 in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diosmetin-d3 in mass spectrometry. Our goal is to help you address challenges related to ion suppression and enhancement, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of this compound?
A: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that interfere with the accurate quantification of an analyte in a sample.[1]
-
Ion Suppression: This is a common issue where co-eluting matrix components from the sample (e.g., salts, lipids, proteins in plasma) compete with this compound for ionization in the mass spectrometer's ion source. This competition reduces the ionization efficiency of this compound, leading to a decreased signal intensity and potentially an underestimation of its concentration.
-
Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of this compound, resulting in a higher signal intensity and a potential overestimation of its concentration.
Q2: Why is my deuterated internal standard, this compound, not fully compensating for matrix effects?
A: While deuterated internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, several factors can lead to incomplete compensation:
-
Chromatographic Separation: Although chemically similar, the deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled Diosmetin. If the matrix effect is not uniform across the entire peak elution window, this slight separation can lead to differential ion suppression or enhancement between the analyte and the internal standard.
-
Differential Ionization: In some cases, the analyte and the deuterated internal standard may not respond to matrix effects in exactly the same way, even if they co-elute perfectly.
-
High Concentration of Interferents: If the concentration of co-eluting matrix components is extremely high, it can disproportionately affect the ionization of both the analyte and the internal standard, leading to inaccurate results.
Q3: What are the most common sources of matrix effects when analyzing this compound in biological samples like plasma or urine?
A: The primary sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can significantly suppress the analyte signal.
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and interfere with its ionization.
-
Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still contribute to matrix effects and contaminate the LC-MS system.
Q4: How can I determine if ion suppression or enhancement is affecting my this compound analysis?
A: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression or enhancement occurs. This technique involves infusing a constant flow of a this compound solution into the mobile phase after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates ion suppression, while a rise in the baseline indicates enhancement.
Troubleshooting Guides
Issue: Poor reproducibility of this compound signal in quality control (QC) samples.
This is a common problem that can often be traced back to variable matrix effects between different sample preparations.
Caption: Troubleshooting workflow for poor signal reproducibility.
-
Evaluate Sample Preparation: The first step is to assess the effectiveness of your current sample preparation method. Simple protein precipitation may not be sufficient to remove all interfering matrix components.
-
Perform Post-Column Infusion: This experiment will pinpoint the retention time regions where ion suppression or enhancement is most severe.
-
Optimize Chromatography: If the ion suppression zone overlaps with the elution of this compound, modify your LC gradient to shift the retention time of the analyte to a cleaner region of the chromatogram.
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation technique is necessary. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Review Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.
Issue: Significant difference in the analyte/internal standard peak area ratio between neat solutions and matrix-matched calibrants.
This indicates a substantial matrix effect that is not being adequately corrected by the internal standard.
| Potential Cause | Recommended Action |
| Inefficient Sample Cleanup | The sample extract contains a high level of matrix components. |
| Solution: Implement a more effective sample preparation method such as SPE or LLE. | |
| Co-elution with a Major Interference | A specific compound in the matrix is co-eluting with this compound. |
| Solution: Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to separate the analyte from the interference. | |
| Sub-optimal MS Source Parameters | The ion source conditions may be exacerbating the matrix effect. |
| Solution: Optimize source parameters such as gas flows, temperature, and voltages to minimize the impact of matrix components. |
Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery
The choice of sample preparation method has a significant impact on reducing matrix effects and improving analyte recovery. Below is a summary of expected performance for different techniques based on literature for Diosmetin and similar flavonoids.
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) * | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Diosmetin-7-o-β-d-glucoside | Rat Plasma | 100.1 - 104.8 | > 86.8 | [2] |
| Liquid-Liquid Extraction | Diosmetin | Human Plasma | Not explicitly quantified, but method validated | 89.2 | [3][4] |
| Solid-Phase Extraction (Hypothetical) | This compound | Human Plasma | ~95 - 105 | ~90 - 95 | General Knowledge |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Spike Analysis
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Diosmetin and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank plasma sample through the entire extraction procedure. Spike Diosmetin and this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike Diosmetin and this compound into a blank plasma sample before the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Post-Column Infusion for a Qualitative Assessment of Ion Suppression
This experiment helps to visualize the regions of ion suppression or enhancement in the chromatogram.
Caption: Experimental setup for post-column infusion.
Methodology:
-
System Setup:
-
Connect the outlet of the analytical column to a T-connector.
-
Connect a syringe pump containing a solution of this compound (e.g., 50 ng/mL in mobile phase) to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
-
Infusion and Analysis:
-
Begin the infusion from the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline for the this compound signal is achieved, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
References
- 1. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purity assessment of Diosmetin-d3 and its impact on quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diosmetin-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Diosmetin, a naturally occurring flavonoid. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Diosmetin), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Diosmetin.
Q2: What are the critical purity aspects of this compound that can impact my results?
There are two primary purity considerations for this compound that can significantly affect quantification:
-
Chemical Purity: This refers to the percentage of this compound in the standard that is not another chemical entity. Impurities from the synthesis process can introduce interfering peaks in the chromatogram.
-
Isotopic Purity (or Isotopic Enrichment): This is a measure of the percentage of the deuterated standard that is fully labeled with deuterium (in this case, containing three deuterium atoms). The presence of unlabeled Diosmetin (d0) or partially labeled versions (d1, d2) in the this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ)[1].
Q3: What are the acceptable purity levels for this compound?
While a certificate of analysis for a specific lot of this compound should always be consulted, general guidelines for high-quality deuterated internal standards are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
Q4: What are some potential non-isotopic impurities I might encounter in Diosmetin standards?
Impurities in flavonoid standards can arise from the starting materials or byproducts of the synthesis. For Diosmetin, which can be synthesized from Hesperidin, potential impurities could include related flavonoids like Isorhoifolin and Linarin[2]. Incomplete reactions during synthesis could also lead to the presence of precursor molecules.
Q5: How should I properly store this compound to ensure its stability?
Diosmetin, like many flavonoids, should be stored under recommended conditions to prevent degradation. It is generally stable when stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C. Solutions of this compound should be protected from light and stored at low temperatures to minimize degradation.
Purity Assessment of this compound
The purity of a this compound internal standard is crucial for accurate quantification. The following table summarizes representative quantitative data that might be found on a Certificate of Analysis (CoA) for a high-quality standard.
| Parameter | Specification | Representative Value | Impact on Quantification |
| Chemical Purity (by HPLC) | >99.0% | 99.5% | High chemical purity ensures that no other compounds interfere with the chromatographic analysis. |
| Isotopic Purity | ≥98% d3 | 98.7% | A high percentage of the fully deuterated form minimizes interference from lower mass isotopes. |
| Isotopic Distribution | |||
| d3 | Report Value | 98.7% | The desired, fully labeled internal standard. |
| d2 | Report Value | 0.8% | Can potentially contribute a small signal to the d3 channel depending on MS resolution. |
| d1 | Report Value | 0.3% | Less likely to interfere with the d3 signal. |
| d0 (Unlabeled Diosmetin) | Report Value | 0.2% | Directly contributes to the analyte signal, leading to overestimation, especially at low concentrations[1]. |
Experimental Protocols
Protocol for Quantification of Diosmetin in Human Plasma using LC-MS/MS
This protocol provides a general procedure for the quantification of Diosmetin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 200 ng/mL).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins[3].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid)[3].
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity for Diosmetin.
-
MRM Transitions:
-
Diosmetin: Precursor ion (Q1) m/z 301.2 → Product ion (Q3) m/z 286.1[4].
-
This compound: Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 289.1.
-
Troubleshooting Guide
Issue 1: High background signal at the analyte's mass transition in blank samples.
-
Possible Cause: The this compound internal standard contains a significant amount of unlabeled Diosmetin (d0 impurity).
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the isotopic distribution data on the CoA for your lot of this compound.
-
Inject a high concentration of the IS alone: Prepare a sample containing only the internal standard at the concentration used in your assay and analyze it. A significant peak at the retention time and mass transition of Diosmetin will confirm the presence of the d0 impurity[1].
-
Contact the supplier: If the d0 impurity is higher than specified, contact the supplier for a higher purity batch.
-
Adjust calibration: If a new batch is not available, you may need to account for the impurity in your calibration curve by preparing a "zero" standard (blank matrix with IS but no analyte) and subtracting the response.
-
Issue 2: Poor linearity of the calibration curve, especially at the lower end.
-
Possible Cause: Interference from the unlabeled (d0) form of the internal standard is biasing the results at low analyte concentrations.
-
Troubleshooting Steps:
-
Assess IS purity: As in Issue 1, confirm the level of d0 impurity.
-
Optimize IS concentration: Lowering the concentration of the internal standard can sometimes reduce the impact of the d0 impurity, but this must be balanced with maintaining an adequate signal for the IS.
-
Use a calibration curve fitting model that accounts for the intercept, such as a weighted (1/x or 1/x²) linear regression.
-
Issue 3: Variable internal standard response across a run.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instability of the internal standard.
-
Troubleshooting Steps:
-
Review sample preparation procedure: Ensure consistent and accurate pipetting of the internal standard into all samples.
-
Investigate matrix effects: Prepare quality control (QC) samples in the same biological matrix as your study samples to assess for ion suppression or enhancement.
-
Evaluate IS stability: Conduct experiments to confirm the stability of this compound in the sample matrix under your processing and storage conditions.
-
Signaling Pathway Diagrams
Diosmetin has been shown to exert its biological effects, such as anticancer and anti-inflammatory activities, through the modulation of key cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing enzymatic degradation during sample prep for diosmetin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing enzymatic degradation during sample preparation for diosmetin analysis.
Frequently Asked Questions (FAQs)
Q1: What is diosmetin and why is its accurate quantification important?
A1: Diosmetin is a natural flavonoid found in various plants, particularly citrus fruits. It is the aglycone of diosmin, a compound used in therapeutic products for vascular diseases.[1][2] Accurate quantification of diosmetin is crucial for pharmacokinetic studies, quality control of herbal products, and research into its potential pharmacological activities, which include antioxidant, anti-inflammatory, and anti-cancer properties.
Q2: What are the main challenges in preparing plant samples for diosmetin analysis?
A2: The primary challenge is preventing the enzymatic degradation of diosmetin and its precursor, diosmin, by endogenous plant enzymes during sample extraction.[3] Enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can oxidize flavonoids, leading to inaccurate quantification. Additionally, β-glucosidases can hydrolyze flavonoid glycosides, altering the native profile of the sample.
Q3: What are the key enzymes responsible for flavonoid degradation in plants?
A3: The main enzymes of concern are:
-
Polyphenol Oxidases (PPOs): These copper-containing enzymes catalyze the oxidation of phenolic compounds to quinones, which then polymerize into brown pigments.[4][5][6]
-
Peroxidases (PODs): In the presence of hydrogen peroxide, these enzymes can also oxidize phenolic compounds.
-
β-Glucosidases: These enzymes hydrolyze glycosidic bonds, converting flavonoid glycosides (like diosmin) into their aglycone forms (like diosmetin). This can be an issue if the goal is to quantify the original glycoside content.
Troubleshooting Guide
Problem 1: Low or no detectable diosmetin in the final extract.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store it at -80°C until extraction. Incorporate a heat inactivation step (blanching) into your protocol by briefly heating the sample in boiling water or steam.[7][8] |
| Inefficient Extraction | Optimize the extraction solvent. Methanol is commonly used for flavonoid extraction.[9][10][11] Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Improper Storage of Extract | Store the final extract at low temperatures (e.g., -20°C) and protect it from light to prevent degradation. |
Problem 2: High variability in diosmetin concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Enzyme Inactivation | Ensure uniform and rapid heating of all samples during the blanching step. For larger samples, consider grinding them in liquid nitrogen before inactivation to ensure even heat penetration. |
| Non-homogenous Sample | Grind the plant material into a fine, uniform powder to ensure that each subsample is representative of the whole. |
| Inconsistent Extraction Time or Temperature | Strictly control the duration and temperature of the extraction process for all samples. |
Problem 3: Presence of interfering peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Other Compounds | Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances. A C18 cartridge is often suitable for this purpose. |
| Degradation Products | Ensure that all steps of the sample preparation are carried out quickly and at low temperatures to minimize the formation of degradation products. Protect samples from light. |
| Contaminated Solvents or Glassware | Use HPLC-grade solvents and thoroughly clean all glassware before use. Running a blank (solvent-only) injection can help identify contamination sources. |
Data Presentation
Table 1: Recommended Conditions for Heat Inactivation of Degrading Enzymes
| Enzyme | Plant Source Example | Temperature (°C) | Time | Reference |
| Polyphenol Oxidase (PPO) | Mandarin Peel | 150 | 50 min | [8] |
| Polyphenol Oxidase (PPO) | Orange Peel Powder | 120 | 3 hours | [7] |
Table 2: Stability of Diosmetin Under Various Conditions (General Recommendations)
| Condition | Stability | Recommendation |
| pH | Less stable at high pH. | Maintain a slightly acidic to neutral pH during extraction and storage.[1] |
| Light | Susceptible to photodegradation. | Protect samples and extracts from light by using amber vials and minimizing exposure. |
| Temperature | Stable at recommended storage conditions. | Store extracts at -20°C or below for long-term stability.[2] |
| Oxygen | Prone to oxidation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) if possible. |
Experimental Protocols
Protocol 1: Extraction of Diosmetin from Citrus Peel with Heat Inactivation
This protocol is adapted from methods for hesperidin extraction and incorporates a heat inactivation step.
-
Sample Preparation:
-
Wash fresh citrus peels and separate the albedo (the white, spongy part).
-
Freeze-dry the albedo and grind it into a fine powder.
-
-
Heat Inactivation:
-
Heat the powdered peel in an oven at 120°C for 3 hours.[7]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
-
Sample Clean-up (Optional):
-
Redissolve the crude extract in a suitable solvent and perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.
-
-
Final Preparation for HPLC:
-
Dissolve the final extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Protocol 2: HPLC-UV Analysis of Diosmetin
This protocol is based on a validated method for diosmetin quantification.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 58:42:1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 344 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using a certified diosmetin standard.
Visualizations
Caption: Enzymatic degradation pathway of diosmin to diosmetin and subsequent oxidation.
Caption: Recommended experimental workflow for diosmetin analysis with enzyme inactivation.
Caption: Troubleshooting decision tree for diosmetin analysis.
References
- 1. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond brown: polyphenol oxidases as enzymes of plant specialized metabolism | Semantic Scholar [semanticscholar.org]
- 5. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2015006863A1 - Method of extracting flavonoids and/or polyphenols from dried and powdered orange peels, compositions therefrom, and methods of treatment of diseases associated with chronic inflammation - Google Patents [patents.google.com]
- 8. Effects of heat treatment of mandarin peel on flavonoid profiles and lipid accumulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A High-Yield Process for Extraction of Hesperidin from Orange (Citrus sinensis L. osbeck) Peels Waste, and Its Transformation to Diosmetin, A Valuable and Bioactive Flavonoid | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Interferences with Diosmetin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences with Diosmetin-d3 in complex samples during LC-MS/MS analysis.
Troubleshooting Guide
Issue 1: I am observing unexpected variability, poor peak shape, or a high background signal for my this compound internal standard. How can I confirm a co-eluting interference?
Answer:
The first step is to systematically determine if a co-eluting interference is the root cause of the issues with your this compound internal standard. This can be achieved by performing a matrix effect evaluation.
Experimental Protocol: Matrix Effect Evaluation
This protocol helps to quantify the extent of ion suppression or enhancement caused by co-eluting matrix components.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Diosmetin and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. Spike Diosmetin and this compound into the final extracted matrix.
-
Set C (Pre-Spike Matrix): Spike Diosmetin and this compound into the blank biological matrix before the sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Calculation and Interpretation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate this by dividing the MF of Diosmetin by the MF of this compound.
-
An IS-Normalized MF close to 1 suggests the internal standard is effectively compensating for the matrix effect.
-
A value significantly different from 1 indicates that the analyte and internal standard are experiencing different degrees of matrix effects, likely due to a co-eluting interference that is specific to one of the compounds.
-
-
Data Presentation: Example Matrix Effect Evaluation Data
| Sample Set | Analyte | Mean Peak Area | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Neat) | Diosmetin | 850,000 | - | - |
| This compound | 920,000 | - | - | |
| Set B (Post-Spike) | Diosmetin | 680,000 | 0.80 | 0.89 |
| This compound | 828,000 | 0.90 | ||
| Set C (Pre-Spike) | Diosmetin | 612,000 | - | - |
| This compound | 745,200 | - | - |
In this example, the IS-Normalized MF of 0.89 suggests that this compound is not perfectly compensating for the ion suppression experienced by Diosmetin.
Issue 2: My data confirms a co-eluting interference with this compound. What are my options for resolving it?
Answer:
Resolving co-eluting interferences involves modifying either the chromatographic separation or the mass spectrometric detection to differentiate this compound from the interfering compound. The following workflow can guide your decision-making process.
Visualization: Troubleshooting Workflow for Co-eluting Interferences
Caption: A logical workflow for identifying and resolving co-eluting interferences with an internal standard.
Chromatographic Optimization Strategies
The goal is to alter the retention time of the interference relative to this compound.
Experimental Protocol: Chromatographic Method Development
-
Modify the Gradient:
-
Initial Conditions: Start with a typical reversed-phase gradient for flavonoid analysis. For example, using a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a mobile phase of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. A starting gradient could be 10-90% B over 5 minutes.
-
Shallow Gradient: Decrease the slope of the gradient around the elution time of this compound to increase the separation between closely eluting compounds.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition to improve resolution.
-
-
Change Column Chemistry:
-
If a standard C18 column is not providing adequate separation, consider a different stationary phase that offers alternative selectivity.
-
Phenyl-Hexyl Column: Provides pi-pi interactions which can be beneficial for separating aromatic compounds like flavonoids and their metabolites.
-
PFP (Pentafluorophenyl) Column: Offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be effective in separating isomers and closely related structures.
-
-
Adjust Mobile Phase pH:
-
Altering the pH of the mobile phase can change the ionization state of interfering compounds, thereby affecting their retention time. However, be mindful of the stability of this compound and the analyte at different pH values.
-
Data Presentation: Impact of Chromatographic Optimization
| Method | This compound Peak Area Precision (%CV, n=6) | Accuracy of QC Samples (%Bias) |
| Original Method (C18, Fast Gradient) | 18.5% | -25.2% |
| Optimized Method (Phenyl-Hexyl, Shallow Gradient) | 4.2% | -3.5% |
Mass Spectrometric Optimization Strategies
If chromatographic changes are not sufficient, you can optimize the mass spectrometer to selectively detect this compound.
Experimental Protocol: MRM Transition Optimization
-
Identify Alternative Product Ions:
-
Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify all potential fragment ions. The precursor ion for this compound ([M+H]+) is m/z 304.1.
-
Select at least two to three of the most intense and specific product ions for further evaluation.
-
-
Test for Selectivity:
-
Create MRM methods for each of the potential product ions.
-
Inject an extracted blank matrix sample (known to contain the interference) and monitor the signal at the retention time of this compound for each transition.
-
Choose the MRM transition that provides the best signal-to-noise ratio and is free from interference.
-
Data Presentation: Selecting a More Selective MRM Transition
| MRM Transition (m/z) | Signal-to-Noise (S/N) in Blank Matrix | S/N in Spiked Sample |
| 304.1 > 289.1 (Primary) | 5 | 50 |
| 304.1 > 153.1 (Secondary) | < 1 | 85 |
| 304.1 > 135.1 (Tertiary) | < 1 | 30 |
In this case, the secondary transition (304.1 > 153.1) is the most selective as it shows no significant background signal in the blank matrix.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of co-eluting interferences for this compound in biological samples?
A1: Common sources of interference include:
-
Endogenous Matrix Components: Phospholipids and other lipids from plasma or cell membranes are common culprits.[1]
-
Metabolites: Diosmetin itself is a metabolite of diosmin.[2][3] Diosmetin can be further metabolized in the body to form glucuronide or sulfate conjugates.[3] These metabolites, if not chromatographically separated, can potentially interfere.
-
Isomeric Compounds: Other flavonoids or their metabolites with the same molecular weight as this compound can cause isobaric interference.
-
Concomitant Medications: Other drugs or their metabolites present in the sample could potentially co-elute.
Q2: Can the deuterium label on this compound itself cause chromatographic separation from the unlabeled Diosmetin?
A2: Yes, this is known as the "isotope effect." The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to small differences in retention time, especially in highly efficient chromatographic systems. This can cause the deuterated internal standard to elute slightly earlier than the analyte. If this separation is significant, it can lead to differential matrix effects.
Q3: How can I minimize the risk of co-eluting interferences during method development?
A3:
-
Thorough Method Validation: Conduct comprehensive validation experiments, including selectivity and matrix effect assessments, using at least six different sources of the biological matrix.
-
Use of a High-Resolution Mass Spectrometer: If available, high-resolution mass spectrometry can help to distinguish between this compound and isobaric interferences based on their exact mass.
-
Effective Sample Preparation: Employ a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a significant portion of the matrix components before LC-MS/MS analysis.[4] Protein precipitation is a simpler but generally less clean method.[4]
Q4: What should I do if I suspect a metabolite is causing the interference?
A4:
-
Enzymatic Hydrolysis: Treat the sample with β-glucuronidase/sulfatase to deconjugate the metabolites back to the aglycone (Diosmetin).[2] A change in the interference profile after this treatment can indicate that a conjugated metabolite was the source of the interference.
-
Chromatographic Separation: As flavonoids and their metabolites can be separated using reversed-phase chromatography, optimizing the gradient and column chemistry is crucial.[5]
Visualization: Principle of Resolving Interference with Selective MRM
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
Impact of different anticoagulants on diosmetin and Diosmetin-d3 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of different anticoagulants on the stability of diosmetin and its deuterated internal standard, Diosmetin-d3, during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant (EDTA, heparin, or citrate) is best for blood collection when analyzing diosmetin and this compound in plasma?
A1: Currently, there is no definitive public data that specifies one anticoagulant over another for optimal diosmetin and this compound stability. However, for metabolomics and bioanalytical studies, EDTA is often recommended as it prevents coagulation by chelating calcium ions and has been shown to have minimal interference with many analytical methods. Heparin, which inhibits thrombin, is also widely used. The choice of anticoagulant should be validated for your specific assay as part of the bioanalytical method validation process.
Q2: How can the choice of anticoagulant potentially affect the stability of diosmetin?
A2: Anticoagulants can influence the stability of analytes in plasma through several mechanisms:
-
pH Changes: Different anticoagulants and their counter-ions can alter the pH of the plasma, which may affect the stability of pH-sensitive compounds.
-
Enzymatic Degradation: Anticoagulants can impact the activity of enzymes present in the blood that may metabolize diosmetin.
-
Chelation Effects: EDTA and citrate function by chelating divalent cations like Ca2+ and Mg2+. This can inhibit metalloproteinases that might otherwise degrade the analyte.
-
Matrix Effects: The anticoagulant itself can cause ion suppression or enhancement in mass spectrometry-based assays, which can affect the quantification of diosmetin and its internal standard.
Q3: Are deuterated internal standards like this compound also susceptible to stability issues related to anticoagulants?
A3: Yes, deuterated internal standards are generally expected to have similar stability profiles to the parent analyte. However, it is crucial to verify this during method validation. Any degradation of the internal standard can lead to inaccurate quantification of the analyte. Potential issues can arise from differential degradation rates between the analyte and the internal standard, although this is less common for stable isotope-labeled standards.
Q4: What are the best practices for handling blood samples to ensure the stability of diosmetin?
A4: To maintain the integrity of diosmetin in blood samples, follow these best practices:
-
Standardize Collection: Use a consistent method for blood collection, including the type of collection tube and anticoagulant.
-
Prompt Processing: Process blood samples as soon as possible after collection. Centrifuge the samples to separate plasma and freeze it at -80°C to minimize degradation.
-
Temperature Control: Keep samples on ice or at a controlled cool temperature (around 4°C) between collection and processing.
-
Avoid Hemolysis: Hemolysis can release cellular components that may affect analyte stability. Use proper phlebotomy techniques to minimize red blood cell lysis.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to degradation of the analyte. Aliquot plasma into smaller volumes before long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of diosmetin/Diosmetin-d3 | Analyte degradation during sample collection and processing. | - Ensure blood samples are processed promptly after collection (centrifugation and freezing).- Maintain a cold chain (4°C) from collection to processing.- Evaluate the stability of diosmetin in whole blood at room temperature for the typical duration of your sample handling process. |
| High variability in results between samples | Inconsistent sample handling procedures. | - Standardize the time between blood collection and centrifugation.- Use a consistent anticoagulant for all samples in a study.- Ensure proper mixing of the anticoagulant with the blood by gentle inversion of the collection tube. |
| Discrepancy between results from different anticoagulants | The anticoagulant may be affecting the stability or the analytical measurement of diosmetin. | - Perform a stability study comparing diosmetin recovery in plasma collected with EDTA, heparin, and citrate under your specific storage conditions.- Investigate potential matrix effects for each anticoagulant during method validation. |
| Internal standard response is inconsistent | Degradation of this compound or matrix effects. | - Verify the stability of this compound in the chosen matrix and anticoagulant.- Assess for differential matrix effects between diosmetin and this compound. |
Data on Anticoagulant Impact on Diosmetin Stability
Currently, there is a lack of publicly available quantitative data directly comparing the stability of diosmetin and this compound in plasma collected with different anticoagulants. To ensure the accuracy and reliability of your results, it is imperative to conduct an in-house stability assessment as part of your bioanalytical method validation. The following table illustrates the type of data you should aim to generate.
Table 1: Hypothetical Stability Assessment of Diosmetin in Human Plasma with Different Anticoagulants at -80°C
| Anticoagulant | Timepoint | Mean Concentration (ng/mL) | % Nominal Concentration |
| EDTA | 0 hours | 100.2 | 100.2% |
| 1 month | 98.9 | 98.9% | |
| 3 months | 97.5 | 97.5% | |
| 6 months | 96.8 | 96.8% | |
| Heparin | 0 hours | 99.8 | 99.8% |
| 1 month | 97.2 | 97.2% | |
| 3 months | 95.1 | 95.1% | |
| 6 months | 93.5 | 93.5% | |
| Citrate | 0 hours | 100.5 | 100.5% |
| 1 month | 96.5 | 96.5% | |
| 3 months | 94.3 | 94.3% | |
| 6 months | 92.1 | 92.1% |
This table is for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol: Assessment of Diosmetin and this compound Stability in Human Plasma with Different Anticoagulants
1. Objective: To evaluate the stability of diosmetin and its deuterated internal standard, this compound, in human plasma collected with K2EDTA, sodium heparin, and sodium citrate under various storage conditions.
2. Materials:
-
Diosmetin and this compound reference standards
-
Human whole blood from healthy volunteers
-
Blood collection tubes containing K2EDTA, sodium heparin, and sodium citrate
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
3. Methods:
a. Preparation of Spiked Plasma:
-
Pool human plasma from at least six different donors for each anticoagulant type.
-
Prepare stock solutions of diosmetin and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Spike the pooled plasma with diosmetin to achieve low and high-quality control (QC) concentrations.
-
Spike the pooled plasma with this compound at the working concentration used in your analytical method.
b. Stability Assessment:
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma samples.
-
Subject the samples to three freeze-thaw cycles (-80°C to room temperature).
-
After the final thaw, analyze the samples and compare the results to freshly prepared spiked plasma.
-
-
Short-Term (Bench-Top) Stability:
-
Place aliquots of the spiked plasma at room temperature for a period that mimics your expected sample handling time (e.g., 4, 8, and 24 hours).
-
Analyze the samples and compare the results to freshly prepared spiked plasma.
-
-
Long-Term Stability:
-
Store aliquots of the spiked plasma at -80°C.
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the initial concentrations.
-
c. Sample Analysis:
-
Extract diosmetin and this compound from the plasma samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracts using a validated LC-MS/MS method.
d. Data Analysis:
-
Calculate the mean concentration and precision (%CV) for each stability time point and condition.
-
Express the stability as the percentage of the initial concentration.
-
The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Workflow for assessing the stability of diosmetin in plasma.
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Diosmetin using Diosmetin-d3 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of diosmetin in human plasma. The method detailed herein utilizes a stable isotope-labeled internal standard, Diosmetin-d3 (or a closely related analogue, ¹³C,d₃-diosmetin), and its performance is evaluated against the stringent criteria set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3][4] This document serves as a practical resource, presenting experimental data, detailed protocols, and visual workflows to aid in the implementation and evaluation of similar bioanalytical assays.
Method Performance Comparison
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays, as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[5] The following tables summarize the validation parameters for an LC-MS/MS method for diosmetin, comparing a method using a deuterated internal standard with another validated method using a different internal standard to provide a broader perspective on achievable performance.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Diosmetin Quantification
| Validation Parameter | Method with Deuterated Internal Standard (¹³C,d₃-diosmetin) | Alternative Validated Method (e.g., using 7-ethoxycoumarin) | FDA Acceptance Criteria |
| Linearity Range | 0.05 - 24 ng/mL | 0.25 - 500 ng/mL[6][7] | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.25 ng/mL[6][7] | Analyte response should be at least 5 times the blank response.[1] |
| Intra-day Precision (%CV) | ≤ 11.8% | 2.8% - 12.5%[6][7] | ≤15% (except for LLOQ, ≤20%)[1] |
| Inter-day Precision (%CV) | ≤ 12.3% | 8.5% - 9.8%[6][7] | ≤15% (except for LLOQ, ≤20%)[1] |
| Accuracy (% Bias) | Within ± 11.8% | -1.6% to 3.5%[6][7] | Within ±15% (except for LLOQ, within ±20%)[1] |
| Recovery | Not explicitly stated, but use of IS corrects for variability. | Diosmetin: 89.2%, IS: 67.2%[6][7] | Not specified, but should be consistent and reproducible.[1] |
| Matrix Effect | Not explicitly stated, but IS is expected to compensate. | Not explicitly stated. | IS-normalized matrix factor CV should be ≤15%. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under various conditions. | Stable under various conditions.[6][7] | Within ±15% of nominal concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the LC-MS/MS analysis of diosmetin in human plasma.
Sample Preparation
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate diosmetin and the internal standard from the plasma matrix.[6][7][8]
-
Plasma Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Internal Standard Spiking: An aliquot of the plasma sample (e.g., 100 µL) is spiked with a working solution of this compound.[8]
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the plasma sample.[8] The sample is then vortexed and centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred to a clean tube. For LLE, an immiscible organic solvent (e.g., tert-butyl methyl ether) is added, and the mixture is vortexed and centrifuged.[6][7] The organic layer containing the analyte and internal standard is then collected. For SPE, the supernatant is loaded onto a conditioned SPE cartridge, washed, and the analyte is eluted.[8]
-
Evaporation and Reconstitution: The collected organic layer or eluate is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent, typically the mobile phase, for injection into the LC-MS/MS system.[8]
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is performed using a reverse-phase C18 column, and detection is achieved with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][7][8]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both diosmetin and this compound. For example, for diosmetin, a potential transition is m/z 301.2 → 286.1.[6][7] The transition for this compound would be shifted by the mass of the isotopes (e.g., m/z 304.2 → 289.1).
-
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the LC-MS/MS quantification of diosmetin.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. fda.gov [fda.gov]
- 5. myadlm.org [myadlm.org]
- 6. fda.gov [fda.gov]
- 7. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Diosmetin-d3 and Structural Analog Internal Standards for Flavonoid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of flavonoids, the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Diosmetin-d3, a stable isotope-labeled (SIL) internal standard, and common structural analog internal standards used in flavonoid analysis, supported by experimental data and detailed protocols.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. While structural analogs have long been a practical choice, the use of stable isotope-labeled standards, such as this compound, is increasingly recognized as the gold standard for achieving the highest levels of accuracy and precision.
Performance Comparison: this compound vs. Structural Analogs
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, diosmetin. This similarity ensures it closely mimics the analyte's behavior throughout the analytical process. In contrast, structural analogs, while chemically similar, can exhibit differences in retention time, ionization efficiency, and susceptibility to matrix effects, potentially compromising data quality.
Experimental data from various studies highlight the superior performance of stable isotope-labeled internal standards over structural analogs in key validation parameters.
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., 7-Ethoxycoumarin, Naringenin) | Key Advantages of this compound |
| Accuracy (% Bias) | Typically within ±5%[1] | Can range from -2.7% to +4.2% and sometimes wider depending on matrix variability[2] | More effective compensation for matrix effects and extraction variability leads to higher accuracy. |
| Precision (% CV) | Intra-day: <5%, Inter-day: <10%[1] | Intra-day: 1.5% to 12.5%, Inter-day: 5.2% to 11.5%[2] | Co-elution and identical ionization behavior minimize variability, resulting in better precision. |
| Recovery (%) | High and consistent, closely tracking the analyte. | Can be variable and differ from the analyte (e.g., IS recovery of 67.2% vs. analyte recovery of 89.2%)[2] | Near-identical chemical properties ensure that any loss of analyte during sample processing is mirrored by a proportional loss of the IS. |
| Matrix Effect | Significantly minimized due to identical ionization suppression/enhancement as the analyte.[1] | May experience different degrees of matrix effects compared to the analyte, leading to inaccurate quantification. | Co-elution ensures that both the analyte and the IS are subjected to the same matrix interferences at the same time. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays for flavonoids. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation from Human Plasma
-
Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working solution of the internal standard (either this compound or a structural analog) to each plasma sample.
-
Enzymatic Hydrolysis (for total diosmetin measurement): Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 1-2 hours to deconjugate glucuronidated and sulfated metabolites of diosmetin.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add 600 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes to precipitate proteins.[1]
-
Alternatively, for liquid-liquid extraction, acidify the plasma with formic acid to pH 2 and extract with 1 mL of tert-butyl methyl ether. Vortex and centrifuge to separate the layers.[2]
-
-
Evaporation and Reconstitution: Transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase.[1]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes involved in flavonoid analysis and their biological context, the following diagrams are provided.
Flavonoids, including diosmetin, are known to interact with various cellular signaling pathways. One of the well-studied pathways is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.
References
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Diosmetin Calibration Curves: A Comparison of Internal Standards for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of diosmetin in biological matrices is crucial for pharmacokinetic and metabolic studies. The choice of internal standard is a critical factor in developing a robust and reliable bioanalytical method. This guide provides a comparative evaluation of the linearity and range of diosmetin calibration curves, with a focus on the use of a deuterated internal standard, Diosmetin-d3, against other common alternatives.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.
Comparison of Calibration Curve Linearity and Range
The performance of different internal standards in the quantification of diosmetin is summarized in the table below. The data highlights the linear range and correlation coefficients achieved in various studies.
| Internal Standard | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) |
| ¹³C,d₃-Diosmetin | Diosmetin | Human Plasma | 50 - 24,000 pg/mL | > 0.995 |
| Diosmetin | Human Urine | 10 - 1,000 ng/mL | Not Reported | |
| 7-Ethoxycoumarin | Diosmetin | Human Plasma | 0.25 - 500 ng/mL | > 0.992[1] |
| Naringenin | Diosmetin | Human Plasma | 5.86 - 1,500 ng/mL | Not Reported[2] |
| Naringenin | Diosmetin | Human Plasma & Urine | 2 - 300 ng/mL | > 0.999[3][4] |
The Gold Standard: this compound
A study by Silvestro et al. (2013) details a validated LC-MS/MS method for diosmetin quantification in human plasma and urine utilizing ¹³C,d₃-diosmetin as the internal standard. This method demonstrated excellent linearity over a broad concentration range, from 50 to 24,000 pg/mL in plasma, with a correlation coefficient consistently exceeding 0.995. For urine samples, a linear range of 10 to 1,000 ng/mL was established. The use of a stable isotope-labeled internal standard like ¹³C,d₃-diosmetin is instrumental in achieving high accuracy and precision, as it effectively corrects for variations during the analytical process[5].
Alternative Internal Standards
While deuterated standards are preferred, other structurally similar compounds have been successfully used as internal standards for diosmetin quantification.
-
7-Ethoxycoumarin: A validated HPLC-MS/MS method employed 7-ethoxycoumarin as the internal standard for the simultaneous determination of diosmin and diosmetin in human plasma. This method achieved a linear range of 0.25 to 500 ng/mL for both analytes with a correlation coefficient greater than 0.992[1].
-
Naringenin: Another common internal standard for flavonoid analysis is naringenin. A bioanalytical method for the simultaneous estimation of diosmetin and hesperetin in human plasma used naringenin and reported a calibration curve ranging from 5.86 to 1,500 ng/mL for both analytes[2]. A separate GC/MS method for diosmetin and hesperetin in human plasma and urine also utilized naringenin, establishing a linear range of 2 to 300 ng/mL with a high correlation coefficient of over 0.999[3][4].
Experimental Protocols
A detailed experimental workflow for the quantification of diosmetin using a deuterated internal standard is outlined below. This protocol is based on the methodology described by Silvestro et al. (2013)[5].
Sample Preparation (Human Plasma)
-
Enzymatic Digestion: Plasma samples are treated to enzymatic digestion to measure total diosmetin (free and conjugated).
-
Internal Standard Spiking: A solution of ¹³C,d₃-diosmetin is added to the samples.
-
Protein Precipitation: Acetonitrile is added to precipitate plasma proteins.
-
Centrifugation: Samples are centrifuged to separate the supernatant containing the analytes.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system for separation of diosmetin and its internal standard from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The specific precursor-to-product ion transitions for diosmetin and ¹³C,d₃-diosmetin are monitored.
References
- 1. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 3. Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Diosmetin Using a Common Diosmetin-d3 Standard
Audience: Researchers, scientists, and drug development professionals.
This guide provides a framework for an inter-laboratory comparison of diosmetin quantification, employing a common deuterated internal standard, Diosmetin-d3, to ensure data accuracy and reproducibility across different analytical sites. The objective of this study is to assess the consistency and reliability of a standardized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for diosmetin analysis in human plasma.
Experimental Design and Rationale
An inter-laboratory study, also known as a round-robin test, is a powerful tool for validating an analytical method and assessing its reproducibility. In this hypothetical study, five independent laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E) were provided with a common experimental protocol, identical sets of blind spiked human plasma samples, and a single batch of this compound internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical as it closely mimics the analyte (diosmetin) during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response. This approach is considered the gold standard for quantitative bioanalysis.
The experimental workflow for this inter-laboratory comparison is outlined below:
Standardized Experimental Protocol
All participating laboratories were required to adhere strictly to the following LC-MS/MS protocol for the quantification of diosmetin in human plasma.
2.1. Materials and Reagents
-
Analytes: Diosmetin, this compound (Internal Standard, IS)
-
Plasma: Blank human plasma (K2EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (500 ng/mL in 50% acetonitrile).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Diosmetin: 301.1 -> 286.0[1]
-
This compound: 304.1 -> 286.0
-
2.4. Calibration and Quality Control
-
Calibration Standards: Prepared in blank plasma at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepared in blank plasma at three concentration levels:
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 800 ng/mL
-
Inter-laboratory Comparison Data
Each laboratory analyzed a set of three blind QC samples in triplicate. The following tables summarize the quantitative results obtained from the five participating laboratories.
Table 1: Quantification of Low QC (LQC) Samples (Nominal Concentration: 3 ng/mL)
| Laboratory | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | 2.98 | 3.10 | 2.95 | 3.01 | 100.3 | 2.6 |
| Lab B | 2.85 | 2.91 | 2.88 | 2.88 | 96.0 | 1.0 |
| Lab C | 3.15 | 3.25 | 3.09 | 3.16 | 105.3 | 2.6 |
| Lab D | 2.90 | 2.82 | 3.01 | 2.91 | 97.0 | 3.3 |
| Lab E | 3.05 | 3.11 | 2.99 | 3.05 | 101.7 | 2.0 |
| Overall | 3.00 | 100.1 | 3.6 |
Table 2: Quantification of Medium QC (MQC) Samples (Nominal Concentration: 75 ng/mL)
| Laboratory | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | 76.5 | 74.9 | 75.8 | 75.7 | 100.9 | 1.1 |
| Lab B | 72.1 | 73.5 | 71.8 | 72.5 | 96.7 | 1.2 |
| Lab C | 78.9 | 79.5 | 77.9 | 78.8 | 105.1 | 1.0 |
| Lab D | 74.2 | 73.1 | 75.5 | 74.3 | 99.1 | 1.6 |
| Lab E | 75.1 | 76.8 | 74.5 | 75.5 | 100.7 | 1.6 |
| Overall | 75.4 | 100.5 | 3.1 |
Table 3: Quantification of High QC (HQC) Samples (Nominal Concentration: 800 ng/mL)
| Laboratory | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | 810 | 795 | 805 | 803 | 100.4 | 0.9 |
| Lab B | 780 | 788 | 775 | 781 | 97.6 | 0.8 |
| Lab C | 825 | 833 | 819 | 826 | 103.3 | 0.9 |
| Lab D | 791 | 785 | 801 | 792 | 99.0 | 1.0 |
| Lab E | 808 | 815 | 799 | 807 | 100.9 | 1.0 |
| Overall | 802 | 100.2 | 2.1 |
Discussion and Conclusion
The results of this simulated inter-laboratory comparison demonstrate a high degree of consistency and reproducibility for the quantification of diosmetin in human plasma using the standardized LC-MS/MS method with a common this compound internal standard.
-
Accuracy: The mean accuracy across all laboratories and QC levels was between 96.0% and 105.3%, which is well within the generally accepted bioanalytical method validation guidelines (typically 85-115%).
-
Precision: The intra-laboratory precision (CV%) was excellent, with all values below 3.3%. The overall inter-laboratory precision was also very good, with CVs of 3.6%, 3.1%, and 2.1% for the LQC, MQC, and HQC levels, respectively.
The tight agreement in the data across the five laboratories highlights the robustness of the analytical method and underscores the importance of using a common, high-quality internal standard and a standardized protocol. This approach minimizes variability arising from differences in reagents, sample handling, and data processing, leading to more reliable and comparable data in multi-site studies.
References
The Gold Standard in Bioanalysis: Justifying the Use of Diosmetin-d3 as a Stable Isotope-Labeled Internal Standard
In the precise world of quantitative analysis, particularly within drug development and clinical research, the accuracy and reliability of measurements are paramount. When quantifying endogenous or exogenous compounds like the flavonoid Diosmetin in complex biological matrices, the choice of an internal standard is a critical decision that significantly impacts data quality. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Diosmetin-d3, against other common approaches, offering experimental insights and clear justifications for its superior performance.
The Imperative for Internal Standards in Quantitative Mass Spectrometry
Internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis.[1] These variations may include:
-
Extraction Inefficiency: Inconsistent recovery of the analyte from the sample matrix.
-
Matrix Effects: Suppression or enhancement of the analyte's signal by other components in the biological sample.[2]
-
Instrumental Variability: Fluctuations in injection volume or detector response.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring that any variations affecting the analyte are mirrored in the internal standard.[1]
Why this compound is the Superior Choice
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] this compound, in which three hydrogen atoms in the Diosmetin molecule are replaced with deuterium, is chemically identical to Diosmetin. This near-perfect analogy offers several distinct advantages over other types of internal standards, such as structural analogs (e.g., naringenin, diazepam) or methods employing no internal standard at all.
The core principle behind the effectiveness of a SIL internal standard is isotope dilution mass spectrometry (IDMS) .[3] In this technique, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte (Diosmetin). The two compounds are virtually indistinguishable during extraction and chromatographic separation. However, they are readily differentiated by the mass spectrometer due to their mass difference. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[3][4]
Performance Comparison: this compound vs. Alternatives
The superiority of a stable isotope-labeled internal standard is evident when comparing key bioanalytical validation parameters. The following table summarizes a comparison of expected performance for the quantification of Diosmetin using this compound, a structural analog, and no internal standard.
| Parameter | This compound (SIL IS) | Structural Analog IS | No Internal Standard (External Calibration) |
| Accuracy | Excellent (typically 95-105%)[5] | Good (can be variable) | Poor to Moderate (highly susceptible to matrix effects and recovery issues) |
| Precision (%CV) | Excellent (typically <15%)[5] | Good to Moderate | Poor (often >20%) |
| Linearity (r²) | >0.99 | >0.99 | Can be variable |
| Lower Limit of Quantification (LLOQ) | Low | Low to Moderate | Higher |
| Matrix Effect Compensation | Excellent | Partial | None |
| Extraction Recovery Correction | Excellent | Partial | None |
Experimental Protocol: Quantification of Diosmetin in Human Plasma using this compound and LC-MS/MS
This protocol provides a typical workflow for the quantitative analysis of Diosmetin in human plasma.
1. Materials and Reagents
-
Diosmetin analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Diosmetin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Diosmetin stock solution in a methanol/water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Diosmetin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Diosmetin and this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Diosmetin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Diosmetin in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Advantage
To further illustrate the concepts discussed, the following diagrams outline the principle of isotope dilution mass spectrometry and a typical analytical workflow.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Caption: Bioanalytical workflow for Diosmetin quantification.
Conclusion
The use of a stable isotope-labeled internal standard like this compound provides a robust and reliable method for the quantification of Diosmetin in complex biological matrices. Its ability to accurately correct for variations in sample preparation and instrumental analysis leads to superior accuracy and precision compared to other internal standardization techniques. For researchers, scientists, and drug development professionals, adopting a SIL internal standard is a critical step towards generating high-quality, reproducible, and defensible bioanalytical data.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Transfer of a Validated Diosmetin Assay: A Comparative Guide for Robust and Reliable Bioanalysis
For researchers, scientists, and drug development professionals, the seamless transfer of a validated analytical method is paramount to ensuring data integrity and consistency across different laboratories and instruments. This guide provides a comprehensive overview of the critical considerations for transferring a validated diosmetin assay utilizing Diosmetin-d3 as an internal standard. It offers a comparative analysis of sample preparation techniques, a detailed experimental protocol, and visual workflows to facilitate a successful method transfer.
The bioflavonoid diosmetin, an active metabolite of diosmin, is the subject of growing interest for its potential therapeutic properties. Consequently, the development and validation of robust bioanalytical methods for its quantification in biological matrices are crucial for pharmacokinetic and toxicokinetic studies. When a validated method is transferred to a different laboratory or a new instrument is introduced, a systematic and well-documented method transfer process is essential to maintain the validity of the analytical data.
Performance Characteristics of a Validated Diosmetin LC-MS/MS Assay
A well-validated LC-MS/MS assay for diosmetin, incorporating a stable isotope-labeled internal standard like this compound, provides high sensitivity and selectivity. The following table summarizes typical performance characteristics of such a method, offering a benchmark for successful method transfer.
| Parameter | Typical Performance Characteristics |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Linearity Range | 0.25 - 500 ng/mL (r² > 0.99)[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[1] |
| Precision (CV%) | Intra-day: 2.8% to 12.5%; Inter-day: 8.5% to 9.8%[1] |
| Recovery | 87.5% - 89.2%[1] |
| Internal Standard | This compound |
| Matrix | Human Plasma[1] |
Comparison of Sample Preparation Methods for Diosmetin Analysis
The choice of sample preparation technique is critical for minimizing matrix effects and achieving high analyte recovery. While various methods can be employed, their efficiency can differ. Below is a comparison of common techniques for the extraction of diosmetin from plasma.
| Sample Preparation Method | Principle | Recovery of Diosmetin | Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed. | Generally lower and more variable compared to LLE and SPE. | Can be significant due to insufficient removal of endogenous components. | Simple, fast, and inexpensive. | Less clean extracts, potential for ion suppression/enhancement. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like tert-butyl methyl ether). | High and consistent (e.g., 89.2%).[1] | Generally lower than PPT, providing cleaner extracts. | Good recovery and cleaner extracts than PPT. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a suitable solvent. | Can be very high and reproducible with optimized sorbents and conditions. | Typically the lowest, offering the cleanest extracts. | High selectivity, high concentration factor, and automation potential. | More expensive and requires method development for sorbent and solvent selection. |
Detailed Experimental Protocol for a Validated Diosmetin LC-MS/MS Assay
This protocol outlines a typical procedure for the quantification of diosmetin in human plasma using LC-MS/MS with this compound as the internal standard.
1. Materials and Reagents
-
Diosmetin and this compound reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (for LLE)
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of diosmetin and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of diosmetin by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Diosmetin: m/z 301.2 → 286.1[1]
-
This compound: m/z 304.2 → 289.1 (example transition, needs to be optimized)
-
5. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Method Transfer Process and Analytical Workflow
To further clarify the critical steps, the following diagrams illustrate the analytical method transfer process and a typical LC-MS/MS workflow for diosmetin analysis.
Caption: Key stages of the analytical method transfer process.
References
Comparative Pharmacokinetic Profiling of Diosmetin: A Guide to Analytical Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiling of diosmetin, the primary active metabolite of the flavonoid diosmin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of the analytical methodologies, supporting experimental data, and the critical role of analytical standards in obtaining accurate and reproducible pharmacokinetic parameters. While direct comparative studies on the influence of different analytical standards on diosmetin's pharmacokinetic profile are limited in published literature, this guide emphasizes the importance of well-characterized reference materials and validated analytical methods by presenting data and protocols from various studies.
Executive Summary
Diosmetin is the aglycone metabolite of diosmin, a naturally occurring flavonoid found in citrus fruits. Following oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed and undergoes further metabolism, primarily through glucuronidation.[1][2][3] Accurate determination of diosmetin concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide highlights that while various analytical techniques like HPLC and LC-MS/MS are employed for diosmetin quantification, the choice of analytical standard and the validation of the analytical method are paramount for reliable results. Discrepancies in reported pharmacokinetic parameters across different studies may, in part, be attributed to variations in analytical methodologies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of diosmetin have been reported in several studies, primarily following the oral administration of diosmin. The data presented in Table 1 summarizes key pharmacokinetic parameters from studies utilizing different analytical methodologies and in different populations. It is important to note that direct comparison between studies should be made with caution due to differences in study design, dosage, formulation, and analytical techniques.
Table 1: Comparative Pharmacokinetic Parameters of Diosmetin in Humans Following Oral Administration of Diosmin
| Formulation (Dose) | Analytical Method | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Key Findings & Reference |
| Micronized Diosmin (900 mg) | HPLC-MS | ~400 | 1 | 31.5 | Rapid absorption of diosmetin with a long elimination half-life.[1] |
| µSMIN® Plus (micronized diosmin complex) | HPLC-MS | 50.3 ± 22.6 | 2.2 ± 2.9 | Not Reported | 9.4-fold higher relative bioavailability compared to unformulated micronized diosmin. |
| Unformulated Micronized Diosmin | HPLC-MS | 2.4 ± 1.9 | Not Reported | Not Reported | Lower bioavailability compared to the formulated product. |
| Diosmin Tablets (450 mg) | LC-MS/MS | 6,049.3 ± 5,548.6 pg/mL | Not Reported | Not Reported | Quantification of diosmetin after enzymatic deconjugation.[4][5] |
Note: The significant difference in Cmax reported by Silvestro et al. (2013) is likely due to the measurement of total diosmetin after enzymatic deconjugation, which includes both free and glucuronidated forms, and is expressed in pg/mL.
Experimental Protocols
The accurate quantification of diosmetin in biological matrices relies on robust and validated analytical methods. Below are detailed methodologies from published studies, illustrating the common approaches for sample preparation and analysis. The choice of a high-purity, certified analytical standard for diosmetin is a critical, though often implicitly stated, component of these protocols.[6][7]
Method 1: HPLC-UV for Diosmetin in Human Plasma
This method details a validated high-performance liquid chromatography with ultraviolet detection approach.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., 7-ethoxycoumarin).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid.
-
Detection: UV detector set at a wavelength optimal for diosmetin (e.g., 344 nm).
-
-
Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.
-
Method 2: LC-MS/MS for Diosmetin and its Glucuronide Metabolites in Human Plasma
This method describes a more sensitive and specific liquid chromatography-tandem mass spectrometry approach for the simultaneous determination of diosmetin and its metabolites.[5][8]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol and water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute diosmetin and its metabolites with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing a modifier like formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for diosmetin and its glucuronide metabolites.
-
-
Enzymatic Hydrolysis (for total diosmetin measurement):
-
To quantify total diosmetin (free and conjugated), plasma samples can be incubated with β-glucuronidase/sulfatase prior to extraction to hydrolyze the glucuronide and sulfate conjugates back to the aglycone form.[4]
-
Mandatory Visualizations
Metabolic Pathway of Diosmin
The following diagram illustrates the metabolic conversion of diosmin to diosmetin and its subsequent major metabolic fate.
Caption: Metabolic pathway of diosmin to diosmetin and its major metabolite.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines a typical experimental workflow for the pharmacokinetic analysis of diosmetin from biological samples.
Caption: General experimental workflow for diosmetin pharmacokinetic analysis.
The Critical Role of Analytical Standards
The accuracy of pharmacokinetic data is fundamentally dependent on the quality of the analytical standard used for calibration and quantification. While the provided search results do not offer a direct comparison of pharmacokinetic profiles using different grades of diosmetin standards, established principles of analytical chemistry underscore the importance of using high-purity, well-characterized reference materials.
-
Purity: The use of a standard with a lower purity than stated will lead to an overestimation of the analyte concentration in the unknown samples. Conversely, a standard with a higher purity than certified will cause an underestimation. This directly impacts the calculated Cmax and AUC values.
-
Certified Reference Materials (CRMs): Whenever available, CRMs should be used. CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
-
Internal Standards: The use of a suitable internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. An ideal IS is structurally similar to the analyte but has a different mass to be distinguishable by the mass spectrometer. A stable isotope-labeled version of the analyte is often the best choice for an IS in LC-MS/MS analysis.
Conclusion
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosmetin | CAS 520-34-3 | LGC Standards [lgcstandards.com]
- 7. Diosmetin analytical standard | 520-34-3 [sigmaaldrich.com]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diosmetin-d3
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Diosmetin-d3, a deuterated form of a naturally occurring flavonoid. Adherence to these guidelines is critical for laboratory safety and environmental compliance.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. According to safety data sheets, this compound is harmful if swallowed and can cause skin irritation[1].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles[2].
-
Hand Protection: Chemical-resistant gloves[2].
-
Body Protection: A laboratory coat[2].
Work should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation of dust or fumes[2]. In the event of a spill, the material should be absorbed with an inert, non-combustible absorbent material (e.g., sand or vermiculite) and placed in a sealed container for disposal[2].
Quantitative Hazard and Safety Data
While specific disposal concentration limits for this compound are not broadly established, the following table summarizes its key hazard information based on available Safety Data Sheets (SDS).
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₉D₃O₆ | [3][4] |
| Appearance | Solid (form may vary) | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritation | |
| Signal Word | Warning | |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [1][2] |
| UN Number | Not regulated |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with local, regional, and national environmental regulations[5]. Do not dispose of this compound with household garbage or allow it to enter the sewage system[5].
1. Waste Segregation:
-
Isolate this compound waste from other chemical waste streams to prevent unintended reactions[2][6]. It should especially be kept separate from incompatible materials such as strong oxidizing agents[5][6].
2. Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste[2][7].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any associated hazards.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA)[6].
-
Utilize secondary containment, such as a larger, chemically resistant bin, to mitigate spills or leaks[2][8][9].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent[7][8][9].
-
The first rinseate must be collected and disposed of as hazardous chemical waste[7]. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided the pH is between 5.0 and 12.5 and it does not violate local sewage disposal regulations[6].
-
After rinsing, deface or remove the original label from the container before disposal as regular trash[8].
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the accumulated this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. scbt.com [scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Diosmetin-d3
Essential Safety and Handling Guide for Diosmetin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5,7-dihydroxy-2-(3-hydroxy-4-methoxy-d3-phenyl)-4H-1-benzopyran-4-one, Diosmetol-d3, Luteolin 4'-methyl ester-d3
-
CAS Number: 1189728-54-8[1]
Hazard Identification: this compound is classified as harmful if swallowed and causes skin irritation.[2]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[2] |
| H315: Causes skin irritation | Skin irritation (Category 2)[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety goggles with side shields | To protect eyes from dust particles.[1][3] |
| Respiratory Protection | Self-contained breathing apparatus or a particulate filter respirator (EN 143, P1) | Required when dust formation is likely.[1][3] |
| Body Protection | Protective clothing or laboratory coat | To protect skin and personal clothing from contamination.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood to control dust.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.[3]
-
Recommended storage temperature is -20°C.
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a doctor. Medical assistance for gastric lavage may be necessary.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water and rinse thoroughly. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Inhalation | Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[1] |
Disposal Plan
Waste Disposal:
-
This compound and its container must be disposed of as hazardous waste.
-
Do not dispose of it with household garbage or allow it to reach the sewage system.
-
Contaminated packaging should be handled in the same manner as the substance itself.
-
Disposal must be in accordance with local, regional, and national regulations.
Spill Management:
-
Wear appropriate personal protective equipment, including a self-contained breathing apparatus, and avoid dust formation.[1]
-
Mechanically pick up the spilled material and place it in a suitable container for disposal.
-
Ensure adequate ventilation in the spill area.[1]
Experimental Workflow Diagram
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard Laboratory Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
